Y1R probe-1
Beschreibung
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Eigenschaften
Molekularformel |
C64H71F3N10O12 |
|---|---|
Molekulargewicht |
1229.3 g/mol |
IUPAC-Name |
5-[4-[3-[(1S)-2-[[(2R)-5-[[amino-[2-(propanoylamino)ethylcarbamoylamino]methylidene]amino]-1-[(4-hydroxyphenyl)methylamino]-1-oxopentan-2-yl]amino]-2-oxo-1-phenylethyl]phenoxy]butylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C62H70N10O10.C2HF3O2/c1-6-54(74)64-31-32-67-62(80)70-61(63)66-30-13-18-51(58(76)68-38-39-19-24-45(73)25-20-39)69-59(77)55(40-14-8-7-9-15-40)41-16-12-17-46(34-41)81-33-11-10-29-65-57(75)42-21-26-47(50(35-42)60(78)79)56-48-27-22-43(71(2)3)36-52(48)82-53-37-44(72(4)5)23-28-49(53)56;3-2(4,5)1(6)7/h7-9,12,14-17,19-28,34-37,51,55H,6,10-11,13,18,29-33,38H2,1-5H3,(H9-,63,64,65,66,67,68,69,70,73,74,75,76,77,78,79,80);(H,6,7)/t51-,55+;/m1./s1 |
InChI-Schlüssel |
RJSDBPMPJMMBFF-CDPYHEJSSA-N |
Isomerische SMILES |
CCC(=O)NCCNC(=O)NC(=NCCC[C@H](C(=O)NCC1=CC=C(C=C1)O)NC(=O)[C@@H](C2=CC=CC=C2)C3=CC(=CC=C3)OCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[N+](C)C)C=C6OC7=C5C=CC(=C7)N(C)C)C(=O)[O-])N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCC(=O)NCCNC(=O)NC(=NCCCC(C(=O)NCC1=CC=C(C=C1)O)NC(=O)C(C2=CC=CC=C2)C3=CC(=CC=C3)OCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[N+](C)C)C=C6OC7=C5C=CC(=C7)N(C)C)C(=O)[O-])N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Y1R Probe-1: A Technical Guide to a High-Affinity Fluorescent Antagonist for the Neuropeptide Y Y1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Y1R probe-1, also identified as Compound 39, is a novel and potent tool for the study of the Neuropeptide Y Y1 receptor (Y1R).[1][2][3][4] This high-affinity fluorescent probe acts as a selective antagonist, enabling detailed investigation of Y1R signaling, distribution, and dynamics in a variety of cellular and tissue contexts.[1] Its development, based on the structure of the Y1R-selective antagonist UR-MK299, has resulted in a probe with picomolar binding affinity, a significant improvement over previously available fluorescent ligands. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its application in biomedical research.
Introduction to this compound
This compound is a fluorescently-labeled small molecule designed for the specific and high-affinity targeting of the Neuropeptide Y Y1 receptor (Y1R). The Y1R is a G-protein coupled receptor (GPCR) that plays a crucial role in a wide array of physiological processes, including the regulation of food intake, anxiety, and blood pressure. Dysregulation of the Y1R signaling pathway has been implicated in various pathological conditions such as obesity, cancer, and cardiovascular diseases.
The development of this compound was driven by the need for more potent and selective tools to study this important receptor. By attaching a fluorescent dye to a high-affinity argininamide-type Y1R antagonist, researchers have created a probe that allows for direct visualization and quantification of Y1R in living cells and tissues.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Alternate Name | Compound 39 | |
| CAS Number | 2773476-41-6 | |
| Molecular Formula | C64H71F3N10O12 | |
| Molecular Weight | 1229.30 g/mol | |
| Target | Neuropeptide Y Y1 Receptor (Y1R) | |
| Probe Type | Fluorescent Antagonist |
Mechanism of Action
This compound functions as a potent and selective antagonist of the Neuropeptide Y Y1 receptor. Its mechanism of action involves the competitive blockade of the endogenous ligand, Neuropeptide Y (NPY), from binding to the Y1R. By occupying the ligand-binding pocket, this compound prevents the conformational changes in the receptor that are necessary for the activation of downstream signaling pathways.
The Y1R is primarily coupled to Gαi/o proteins. Upon activation by NPY, the receptor initiates a signaling cascade that includes:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of intracellular calcium (Ca2+) levels: Y1R activation can lead to an increase in intracellular Ca2+ concentrations.
As an antagonist, this compound effectively inhibits these NPY-mediated signaling events. This has been experimentally validated in a Fura-2 calcium assay, where the probe was shown to block NPY-induced increases in intracellular calcium.
Below is a diagram illustrating the signaling pathway of the Y1R and the antagonistic action of this compound.
Quantitative Data
This compound exhibits exceptionally high binding affinity for the Y1R, with reported picomolar Ki values. This represents a significant improvement in affinity compared to previously developed fluorescent probes for this receptor.
Table 2: Pharmacological Data for this compound
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 0.19 nM | Human | Radioligand Binding Assay | |
| pKi | 9.36 - 9.95 | Not Specified | Radioligand Binding Assay | |
| Functional Activity | Antagonist | Not Specified | Fura-2 Calcium Assay |
Experimental Protocols
The high affinity and fluorescent nature of this compound make it a versatile tool for a range of applications, including flow cytometry, fluorescence microscopy, and fluorescence anisotropy-based binding studies. The following are generalized protocols based on the methodologies described in the literature.
Flow Cytometry for Y1R Binding
This protocol allows for the quantification of Y1R expression on the cell surface.
Materials:
-
Cells expressing Y1R
-
This compound
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash with cold PBS. Resuspend cells in staining buffer (e.g., PBS with 1% BSA) to a concentration of 1 x 10^6 cells/mL.
-
Blocking (Optional): To reduce non-specific binding, incubate cells with a blocking solution (e.g., staining buffer with an appropriate blocking agent) for 15-30 minutes on ice.
-
Staining: Add this compound to the cell suspension at a predetermined optimal concentration. For competition binding assays, co-incubate with a non-fluorescent Y1R ligand.
-
Incubation: Incubate the cells for a sufficient time to reach binding equilibrium (e.g., 60 minutes) at 4°C or on ice, protected from light.
-
Washing: Wash the cells twice with cold staining buffer to remove unbound probe.
-
Data Acquisition: Resuspend the cells in a suitable buffer for flow cytometry and acquire data on a flow cytometer equipped with the appropriate lasers and filters for the fluorophore on this compound.
Fluorescence Microscopy for Y1R Localization
This protocol enables the visualization of Y1R distribution in live or fixed cells.
Materials:
-
Cells grown on coverslips or in imaging dishes
-
This compound
-
Cell culture medium or appropriate buffer
-
Fixative (e.g., paraformaldehyde) if imaging fixed cells
-
Mounting medium
-
Fluorescence microscope (widefield or confocal)
Procedure:
-
Cell Culture: Plate cells on a suitable imaging substrate and allow them to adhere.
-
Staining: Replace the culture medium with a medium or buffer containing the desired concentration of this compound.
-
Incubation: Incubate the cells for a specific duration at 37°C (for live-cell imaging) or 4°C (to minimize internalization), protected from light.
-
Washing: Gently wash the cells with fresh medium or buffer to remove the unbound probe.
-
(Optional) Fixation: For fixed-cell imaging, fix the cells with a suitable fixative after the washing step.
-
Imaging: Mount the coverslips or place the imaging dish on the microscope stage. Acquire images using the appropriate excitation and emission filters for the fluorophore of this compound.
Applications and Future Directions
This compound is a powerful tool for a wide range of applications in both basic and translational research. Its high affinity and selectivity make it suitable for:
-
Receptor quantification and localization studies.
-
High-throughput screening for novel Y1R ligands.
-
Investigating the role of Y1R in cancer biology.
-
Studying the involvement of Y1R in metabolic disorders.
The development of such high-quality chemical probes is crucial for advancing our understanding of GPCR biology and for the development of novel therapeutics targeting these important receptors.
Conclusion
This compound represents a significant advancement in the available tools for studying the Neuropeptide Y Y1 receptor. Its superior binding affinity, coupled with its fluorescent properties, provides researchers with a versatile and reliable probe for a variety of in vitro applications. This technical guide serves as a comprehensive resource for the effective utilization of this compound in the investigation of Y1R biology and its role in health and disease.
References
Y1R Probe-1: A High-Affinity Fluorescent Antagonist for the Neuropeptide Y Y1 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Y1R probe-1, also known as compound 39, is a potent and selective fluorescent antagonist for the Neuropeptide Y Y1 receptor (Y1R), a G protein-coupled receptor implicated in a range of physiological processes, including appetite regulation, anxiety, and cancer.[1][2] Developed through structure-based design, this probe exhibits picomolar binding affinity and serves as a valuable tool for studying Y1R pharmacology and cellular dynamics.[3] Its utility has been demonstrated in various applications, including flow cytometry, fluorescence anisotropy-based binding assays, and high-resolution fluorescence microscopy. This guide provides a comprehensive overview of the structure, chemical properties, and experimental applications of this compound.
Chemical Structure and Properties
This compound was designed based on the structure of the selective Y1R antagonist UR-MK299.[3] A fluorescent dye is attached to the diphenylacetyl moiety of the core structure via an amine-functionalized linker.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆₄H₇₁F₃N₁₀O₁₂ | |
| CAS Number | 2773476-41-6 | |
| Classification | Fluorescent Probe, Y1R Antagonist |
Biological Activity and Pharmacological Data
This compound is a high-affinity antagonist of the Y1R. Its binding affinity has been characterized in various assay formats.
Table 2: Pharmacological Data for this compound
| Parameter | Value | Assay Conditions | Reference |
| Ki | 0.19 nM | Radioligand competition binding | |
| pKi | 9.36 - 9.95 | Radioligand competition binding |
Neuropeptide Y Y1 Receptor Signaling Pathway
The Neuropeptide Y Y1 receptor is a G protein-coupled receptor that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of the Y1R can also lead to the mobilization of intracellular calcium via the Gq pathway, involving the activation of phospholipase C (PLC).
Caption: Y1R Signaling Pathway.
Experimental Protocols
Synthesis of this compound (Compound 39)
The synthesis of this compound is a multi-step process that starts from the core antagonist structure and involves the attachment of a linker followed by conjugation with a fluorescent dye. The detailed synthesis procedure and characterization data can be found in the supplementary information of Müller et al., J Med Chem, 2022.
Caption: this compound Synthesis Workflow.
Flow Cytometry for Receptor Binding
This protocol describes a competitive binding assay using flow cytometry to determine the affinity of unlabeled compounds for the Y1R using this compound.
Materials:
-
Cells expressing Y1R (e.g., HEK293-Y1R)
-
This compound
-
Unlabeled competitor compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend in assay buffer to a concentration of 1 x 10⁶ cells/mL.
-
Competition Reaction: In a 96-well plate, add a fixed concentration of this compound (typically at its Kd value) to each well.
-
Add serial dilutions of the unlabeled competitor compound to the wells.
-
Add the cell suspension to each well.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of this compound.
-
Data Analysis: The decrease in fluorescence intensity with increasing concentrations of the unlabeled competitor is used to calculate the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Caption: Flow Cytometry Workflow.
Fluorescence Anisotropy (FA) Competition Binding Assay
This protocol outlines a homogenous competition binding assay to determine the affinity of unlabeled ligands for Y1R in solution.
Materials:
-
Solubilized Y1R membrane preparation or purified receptor
-
This compound
-
Unlabeled competitor compound
-
Assay buffer
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup: In a low-volume black microplate, add a fixed concentration of this compound.
-
Add serial dilutions of the unlabeled competitor compound.
-
Add a fixed concentration of the Y1R preparation.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Measurement: Measure the fluorescence anisotropy (or polarization) using the plate reader.
-
Data Analysis: The binding of the larger receptor to the small fluorescent probe causes an increase in anisotropy. The unlabeled competitor displaces the probe, leading to a decrease in anisotropy. The resulting data is used to calculate the IC₅₀ and subsequently the Ki of the competitor.
Caption: Fluorescence Anisotropy Workflow.
Conclusion
This compound is a state-of-the-art chemical tool for the investigation of the Neuropeptide Y Y1 receptor. Its high affinity, selectivity, and fluorescent properties make it suitable for a wide range of in vitro and cell-based assays. The detailed protocols and data presented in this guide are intended to facilitate its application in academic and industrial research settings, ultimately contributing to a better understanding of Y1R biology and the development of novel therapeutics targeting this important receptor.
References
Illuminating the Path: A Technical Guide to the Discovery and Development of Y1R Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles and methodologies behind the discovery and development of fluorescent probes for the Neuropeptide Y Receptor Y1 (Y1R). As a crucial player in physiological processes ranging from appetite regulation to vasoconstriction, the Y1R is a significant target for therapeutic intervention. Fluorescent probes offer a powerful toolset for studying Y1R pharmacology, enabling high-throughput screening, detailed binding kinetics analysis, and visualization of receptor dynamics in living cells. This document provides a comprehensive overview of existing probes, their characteristics, the experimental protocols for their use, and the signaling pathways they help to elucidate.
The Landscape of Y1R Fluorescent Probes
The development of Y1R fluorescent probes has evolved from peptide-based ligands to highly potent and selective non-peptidic molecules. The ideal probe possesses high affinity and selectivity for Y1R, favorable photophysical properties, and minimal disruption of the natural ligand-receptor interaction.
Peptide-Based Probes
Early efforts in Y1R probe development focused on labeling endogenous ligands or their analogs. Cyanine-5-labelled neuropeptide Y (NPY), for instance, has been used as a universal fluorescent ligand for investigating NPY receptor subtypes Y1, Y2, and Y5. Similarly, N-terminal labeling of NPY peptide analogues with BODIPY dyes has yielded probes that retain their selectivity, affinity, and agonist properties for various Y receptor subtypes, including Y1.[1][2][3] These probes have been instrumental in visualizing receptor internalization through confocal microscopy.[3]
Non-Peptidic Probes: A Leap Forward
While peptidic probes are valuable, they often suffer from limitations such as poor stability and the potential to trigger receptor internalization, which can complicate binding studies.[1] The development of small, non-peptidic fluorescent antagonists has therefore been a significant advancement. A notable example is a set of antagonists derived from the Y1R antagonist BIBP 3226. One such probe, created by labeling an N(G)-(6-aminohexanoyl)argininamide derivative with the pyrylium (B1242799) dye Py-1, demonstrated high affinity and advantageous photophysical properties.
More recently, the crystallization of the Y1R has opened the door for structure-based design of even more potent and selective probes. By attaching fluorescent dyes to the diphenylacetyl moiety of the selective antagonist UR-MK299, researchers have developed probes with picomolar binding affinities, a significant improvement over previous ligands. These probes have proven to be versatile tools for a range of applications, including flow cytometry, fluorescence anisotropy-based binding studies, and various microscopy techniques.
Quantitative Data of Key Y1R Fluorescent Probes
For ease of comparison, the following tables summarize the quantitative data for representative Y1R fluorescent probes described in the literature.
Table 1: Binding Affinity of Selected Y1R Fluorescent Probes
| Probe Name/Description | Probe Type | Assay Method | Binding Affinity (Ki) | Reference |
| Py-1 labeled BIBP 3226 derivative (Compound 4) | Non-peptidic Antagonist | Radioligand Binding | 29 nM | |
| Py-1 labeled BIBP 3226 derivative (Compound 4) | Non-peptidic Antagonist | Flow Cytometry | 2.7 nM | |
| BODIPY TMR/FL-[Leu31, Pro34]NPY/PYY | Peptidic Agonist | Radioligand Binding | 1-6 nM | |
| UR-MK299 derived probes | Non-peptidic Antagonist | Not Specified | pKi values of 9.36–9.95 |
Table 2: Photophysical Properties of a Representative Y1R Fluorescent Probe
| Probe Name | Excitation Wavelength (λex) | Emission Wavelength (λem) | Stokes Shift | Quantum Yield (Φ) | Reference |
| Py-1 labeled BIBP 3226 derivative (Compound 4) | 541 nm | 615 nm | 74 nm | 56% |
Experimental Protocols
Detailed methodologies are crucial for the successful application of Y1R fluorescent probes. The following sections outline key experimental protocols.
General Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells and human breast cancer MCF-7 cells are commonly used for expressing Y1 receptors.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For transient expression of Y1R, cells are transfected with the appropriate expression plasmid using standard methods such as calcium phosphate (B84403) precipitation or lipid-based transfection reagents.
Receptor Binding Assays
These assays are fundamental for determining the affinity of fluorescent probes for the Y1R.
-
Radioligand Binding (Competition Assay):
-
Prepare cell membranes from Y1R-expressing cells.
-
Incubate the membranes with a constant concentration of a radiolabeled Y1R ligand (e.g., [¹²⁵I]-[Leu³¹, Pro³⁴]PYY) and increasing concentrations of the fluorescent probe.
-
After incubation, separate bound and free radioligand by filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the Ki value of the fluorescent probe from the IC50 value obtained from the competition curve.
-
-
Flow Cytometry-Based Binding Assay:
-
Incubate intact Y1R-expressing cells with increasing concentrations of the fluorescent probe.
-
After incubation, wash the cells to remove unbound probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Determine the dissociation constant (Kd) by fitting the saturation binding data to a one-site binding model.
-
Fluorescence Microscopy
Confocal and Total Internal Reflection Fluorescence (TIRF) microscopy are powerful techniques for visualizing the localization and dynamics of Y1R.
-
Sample Preparation:
-
Seed Y1R-expressing cells on glass-bottom dishes or coverslips.
-
Incubate the cells with the fluorescent probe at a suitable concentration and for an appropriate duration.
-
Wash the cells to remove unbound probe.
-
Mount the coverslips or place the dishes on the microscope stage.
-
-
Imaging:
-
Acquire images using appropriate excitation and emission filters for the specific fluorescent probe.
-
For live-cell imaging, maintain the cells at 37°C and 5% CO2.
-
TIRF microscopy can be used to specifically visualize fluorescence at the plasma membrane.
-
Functional Assays (Calcium Assay)
Y1R activation leads to an increase in intracellular calcium concentration. This can be measured to determine if a fluorescent probe acts as an agonist or antagonist.
-
Fura-2 Calcium Assay:
-
Load Y1R-expressing cells with the calcium-sensitive dye Fura-2 AM.
-
Wash the cells to remove extracellular dye.
-
Measure the baseline fluorescence ratio at 340 nm and 380 nm excitation.
-
Add the fluorescent probe and/or a known Y1R agonist (e.g., NPY).
-
Monitor the change in the fluorescence ratio over time to determine the effect of the probe on intracellular calcium levels. An antagonist will block the agonist-induced calcium increase.
-
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Understanding the signaling pathways activated by Y1R and the workflows for probe development is essential for interpreting experimental results and designing new probes.
Y1R Signaling Pathway
The Neuropeptide Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon agonist binding, a conformational change in the receptor activates the heterotrimeric G-protein, leading to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of various downstream effectors, including ion channels and other enzymes. In some cellular contexts, Y1R can also couple to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium concentration.
Caption: Simplified Y1R signaling pathways.
Workflow for Y1R Fluorescent Probe Development
The development of a novel Y1R fluorescent probe is a multi-step process that begins with the identification of a suitable scaffold and culminates in the validation of the probe in biological systems. A key strategy involves structure-based design, leveraging the known crystal structure of Y1R to guide the chemical modification of existing ligands.
References
- 1. Synthesis and characterization of the first fluorescent nonpeptide NPY Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BODIPY-conjugated neuropeptide Y ligands: new fluorescent tools to tag Y1, Y2, Y4 and Y5 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuropeptide Y Y1 receptor function and signaling pathways
An In-depth Technical Guide on the Neuropeptide Y Y1 Receptor: Function and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neuropeptide Y (NPY) system is a crucial signaling network in the central and peripheral nervous systems, involved in a wide array of physiological processes. The NPY Y1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key component of this system.[1][2][3] It is activated by endogenous peptide ligands, primarily Neuropeptide Y (NPY) and Peptide YY (PYY).[1][4] The Y1 receptor plays a significant role in regulating processes such as appetite, anxiety, cardiovascular function, and cell growth. This technical guide provides a comprehensive overview of the NPY Y1 receptor's function, its intricate signaling pathways, quantitative data on ligand interactions, and detailed experimental protocols for its study.
NPY Y1 Receptor Function
The NPY Y1 receptor is widely distributed throughout the central nervous system, with prominent expression in the cerebral cortex, hippocampus, and hypothalamus. In the periphery, it is found in various tissues including vascular smooth muscle cells, adipose tissue, and on various immune cells. Functionally, the Y1 receptor is implicated in a diverse range of physiological responses:
-
Feeding Behavior: The Y1 receptor is a primary mediator of NPY's potent orexigenic (appetite-stimulating) effects.
-
Anxiety and Mood: Activation of the Y1 receptor is associated with anxiolytic (anxiety-reducing) effects.
-
Cardiovascular Regulation: In the vasculature, NPY acting on Y1 receptors on smooth muscle cells leads to vasoconstriction.
-
Cell Growth and Proliferation: The Y1 receptor has been shown to mediate mitogenic signals, stimulating the proliferation of various cell types, including vascular smooth muscle cells.
-
Pain Perception: The Y1 receptor is involved in modulating pain signaling in the brain.
-
Allergic Inflammation: NPY signaling through the Y1 receptor can exacerbate allergic airway inflammation.
NPY Y1 Receptor Signaling Pathways
The NPY Y1 receptor primarily couples to pertussis toxin-sensitive G-proteins of the Gi/o family. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. The primary signaling pathways are detailed below.
Gαi-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway for the Y1 receptor involves the Gαi subunit. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
References
Y1 Receptor Expression: A Key Player in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Neuropeptide Y (NPY) system, particularly the Y1 receptor (Y1R), has emerged as a significant area of interest in cancer research. Dysregulation of Y1R expression and signaling has been implicated in the pathophysiology of various malignancies, presenting both a potential biomarker and a therapeutic target. This guide provides a comprehensive overview of Y1R expression across different cancer cell lines, details the experimental methodologies for its characterization, and visualizes its complex signaling network.
Quantitative Analysis of Y1R Expression in Cancer Cell Lines
The expression of Y1R varies considerably among different cancer types and even between different cell lines derived from the same cancer. The following table summarizes quantitative data on Y1R expression, providing a comparative landscape for researchers.
| Cancer Type | Cell Line | Y1R Expression Level/Detection | Key Findings | Reference |
| Breast Cancer | MCF-7 (ER+) | High-affinity NPY receptor expression; ~40,000 receptors per cell.[1] Y1R mRNA and protein are upregulated by estrogen.[2][3][4] | Y1R expression is estrogen-regulated and its activation can inhibit estrogen-induced cell proliferation.[5] Antiestrogen treatment down-regulates Y1R expression. | |
| T-47D (ER+) | Y1R mRNA expression increased by estrogen. | Similar to MCF-7, suggests a role for Y1R in estrogen-responsive breast cancers. | ||
| MDA-MB-231 (ER-) | No significant Y1R mRNA expression. Y1R and Y5R expression is induced by hypoxia. | Y1R expression may be context-dependent, for instance, influenced by the tumor microenvironment (hypoxia). | ||
| MDA-MB-468 (ER-) | No significant Y1R mRNA expression. | |||
| SK-N-MC | Y1R-expressing. | NPY induces a dose-dependent inhibition of tumor cell growth. | ||
| Prostate Cancer | LNCaP (Androgen-dependent) | Expresses Y1R gene and protein. | NPY treatment reduces cell proliferation. Inhibition of Y1R leads to increased apoptosis. | |
| DU145 (Androgen-independent) | Expresses Y1R gene and protein. | NPY treatment reduces cell proliferation. NPY stimulates a long-lasting ERK1/2 activation. | ||
| PC-3 (Androgen-independent) | Expresses Y1R and Y2R. A Y1R protein of 70 kDa was detected. | NPY treatment increases cell proliferation. NPY stimulates a rapid and transient ERK1/2 activation. | ||
| Hepatocellular Carcinoma | HCC cells | NPY1R mRNA and protein levels are significantly decreased in HCC tissues compared to normal tissues. | Low expression of NPY1R is correlated with poor prognosis. Overexpression of NPY1R inhibits cell proliferation by inactivating the MAPK signaling pathway. | |
| Colon Cancer | HT29 | Expresses Y1R and Y2R. | NPY and its Y2 receptor are significantly expressed in human colon adenocarcinoma tissues. NPY1R is a marker for a specific regional stem cell population in the colon. | |
| Ewing's Sarcoma | SK-N-MC | Expresses Y1R. | Activation of Y1R by NPY inhibits cell growth. |
Experimental Protocols for Y1R Expression Analysis
Accurate and reproducible measurement of Y1R expression is crucial for research and clinical applications. Below are detailed methodologies for key experiments.
Quantitative Real-Time PCR (qRT-PCR) for Y1R mRNA Expression
This method quantifies the amount of Y1R messenger RNA (mRNA) in a cell line, providing an indication of gene expression.
a. RNA Extraction:
-
Harvest cultured cancer cells (e.g., 1x10^6 cells).
-
Lyse cells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA using a phenol-chloroform extraction method, followed by isopropanol (B130326) precipitation.
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water.
-
Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).
b. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.
-
The reaction typically includes dNTPs, RNase inhibitor, and the appropriate buffer.
-
Incubate at the recommended temperature for the enzyme (e.g., 37°C for 60 minutes), followed by an inactivation step.
c. Real-Time PCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the Y1R gene, a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan), and a DNA polymerase.
-
Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.
-
Perform the PCR in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in Y1R expression.
Western Blotting for Y1R Protein Detection
This technique is used to detect and quantify the Y1R protein in cell lysates.
a. Protein Extraction:
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
b. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
c. Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the Y1R protein overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a loading control protein (e.g., β-actin, GAPDH) to normalize the Y1R protein levels.
Immunohistochemistry (IHC) for Y1R Localization in Tissues
IHC is used to visualize the distribution and localization of the Y1R protein within tissue samples.
a. Tissue Preparation:
-
Fix fresh tissue samples in 10% neutral buffered formalin.
-
Dehydrate the tissue through a series of graded ethanol solutions.
-
Clear the tissue in xylene and embed in paraffin (B1166041) wax.
-
Cut thin sections (4-5 µm) of the paraffin-embedded tissue using a microtome and mount on glass slides.
b. Antigen Retrieval:
-
Deparaffinize the tissue sections in xylene and rehydrate through graded ethanol to water.
-
Perform antigen retrieval to unmask the antigenic sites. This can be heat-induced (e.g., in a citrate (B86180) buffer, pH 6.0) or enzyme-induced (e.g., with proteinase K).
c. Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with a primary antibody against Y1R.
-
Apply a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.
-
Add a chromogen substrate (e.g., diaminobenzidine - DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.
d. Visualization:
-
Dehydrate the stained sections, clear in xylene, and mount with a coverslip.
-
Examine the sections under a light microscope to assess the intensity and localization of Y1R staining.
Signaling Pathways and Experimental Workflows
The activation of Y1R by its ligand, Neuropeptide Y, triggers a cascade of intracellular signaling events that can influence cell proliferation, migration, and survival.
Y1R Signaling Pathway
The following diagram illustrates the primary signaling pathway initiated by Y1R activation.
Caption: Y1R signaling cascade.
Experimental Workflow for Assessing Y1R Function
This diagram outlines a typical workflow for investigating the functional consequences of Y1R expression and activation in a cancer cell line.
Caption: Workflow for Y1R functional analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Estrogen up-regulates neuropeptide Y Y1 receptor expression in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuropeptide y y(1) receptor: a diagnostic marker? Expression in mcf-7 breast cancer cells is down-regulated by antiestrogens in vitro and in xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Neuropeptide Y Y1 Receptor: A Diagnostic Marker? Expression in MCF-7 Breast Cancer Cells Is Down-Regulated by Antiestrogens In Vitro and in Xenografts | PLOS One [journals.plos.org]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
The Role of Neuropeptide Y Receptor Y1 in Neuroscience: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide that is one of the most abundant and widely distributed neuropeptides in the mammalian central nervous system (CNS).[1] It exerts its diverse physiological effects through a family of G protein-coupled receptors (GPCRs), of which the Neuropeptide Y receptor Y1 (NPY Y1R) is a key subtype.[1][2] The NPY Y1 receptor is intricately involved in a vast array of neurological processes, including the regulation of food intake, anxiety and mood, neuronal excitability, and circadian rhythms.[2] Its significant role in these fundamental behaviors has made it a prominent target for drug discovery efforts aimed at treating a range of disorders, from obesity and metabolic syndrome to anxiety, depression, and epilepsy.[3]
This technical guide provides a comprehensive overview of the NPY Y1 receptor, detailing its molecular characteristics, signaling pathways, and multifaceted roles in neuroscience. It is intended to serve as a resource for researchers and clinicians, offering insights into the experimental methodologies used to study this receptor and summarizing key quantitative data to facilitate further investigation and therapeutic development.
Molecular Biology and Signaling Pathways of the NPY Y1 Receptor
The NPY Y1 receptor is a member of the Class A (rhodopsin-like) family of GPCRs. The gene encoding the Y1 receptor has been identified and sequenced in several species, including humans and rodents.
NPY Y1 Receptor Signaling Cascade
Activation of the NPY Y1 receptor by its endogenous ligand, NPY, initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G proteins of the Gi/o family. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA).
Furthermore, the βγ subunits of the activated G protein can directly modulate the activity of various downstream effectors. This includes the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a decrease in neuronal excitability. The Y1 receptor can also couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). These signaling pathways ultimately influence a variety of cellular processes, including gene expression, neurotransmitter release, and synaptic plasticity.
Caption: NPY Y1 Receptor Signaling Pathway.
Functional Roles of the NPY Y1 Receptor in Neuroscience
The widespread distribution of the NPY Y1 receptor throughout the brain underscores its involvement in a multitude of physiological and behavioral processes.
Regulation of Feeding and Energy Homeostasis
The NPY Y1 receptor is a critical component of the hypothalamic circuits that regulate food intake and energy balance. NPY is one of the most potent orexigenic (appetite-stimulating) peptides known, and its effects are largely mediated through the Y1 receptor in the arcuate nucleus and paraventricular nucleus of the hypothalamus. Activation of Y1 receptors in these regions stimulates food intake and reduces energy expenditure. Conversely, administration of Y1 receptor antagonists has been shown to decrease food intake and promote weight loss in animal models of obesity, highlighting the therapeutic potential of targeting this receptor for the treatment of eating disorders and metabolic syndrome.
Modulation of Anxiety and Depression
The NPY system, and specifically the Y1 receptor, plays a significant role in the modulation of emotional behaviors, including anxiety and depression. NPY is considered to have anxiolytic-like and antidepressant-like properties. High levels of Y1 receptor expression are found in brain regions implicated in emotion and stress, such as the amygdala, hippocampus, and prefrontal cortex. Studies have shown that activation of Y1 receptors in the amygdala reduces anxiety-like behaviors. Conversely, a reduction in NPY signaling and Y1 receptor function has been associated with increased anxiety and depressive-like phenotypes in animal models. Therefore, agonists of the Y1 receptor are being explored as potential novel therapeutic agents for anxiety disorders and depression.
Regulation of Neuronal Excitability and Epilepsy
The NPY Y1 receptor is also involved in the regulation of neuronal excitability and has been implicated in the pathophysiology of epilepsy. NPY is known to have anticonvulsant properties. Activation of Y1 receptors can lead to a decrease in neuronal firing rates through the activation of GIRK channels and inhibition of N-type calcium channels, thereby reducing neuronal hyperexcitability. However, the role of the Y1 receptor in epilepsy is complex, with some studies suggesting a proconvulsant role in certain contexts. This highlights the need for further research to fully elucidate the therapeutic potential of targeting the Y1 receptor for the treatment of seizure disorders.
Quantitative Data
A substantial body of quantitative data has been generated to characterize the pharmacology and distribution of the NPY Y1 receptor. The following tables summarize key findings from various studies.
Table 1: Binding Affinities (Ki) of Ligands for the NPY Y1 Receptor
| Ligand | Receptor Subtype | Ki (nM) | Species | Preparation | Reference |
| Neuropeptide Y (NPY) | Y1 | ~0.5 | Human | Transfected HEK293 cells | |
| [Leu31,Pro34]NPY | Y1 | ~0.4-0.6 | Human | Transfected HEK293 cells | |
| BIBP3226 | Y1 | 7 | Human | - | |
| BIBO3304 | Y1 | ~0.7 | Human | - | |
| UR-MK299 | Y1 | <10 | Human | - | |
| [Phe7,Pro34]pNPY | Y1 | <1 | Porcine | - | |
| BVD15 | Y1 | ~39 | Human | - | |
| [Lys4]BVD15 | Y1 | ~7 | Human | - |
Table 2: Relative Expression Levels of NPY Y1 Receptor in Different Brain Regions
| Brain Region | Relative Expression Level | Species | Method | Reference |
| Cerebral Cortex (superficial layers) | High | Rat | Autoradiography | |
| Claustrum | High | Rat | Immunohistochemistry | |
| Arcuate Hypothalamic Nucleus | High | Rat | Immunohistochemistry | |
| Dentate Gyrus | High | Rat | Autoradiography | |
| Thalamus (reuniens nucleus) | High | Rat | Autoradiography | |
| Hippocampus (CA1, CA2) | Low | Rat | Immunohistochemistry | |
| Nucleus Accumbens | Low | Rat | Immunohistochemistry | |
| Amygdala | Moderate | Human | Autoradiography |
Experimental Protocols
A variety of experimental techniques are employed to investigate the function and distribution of the NPY Y1 receptor. Detailed methodologies for key experiments are provided below.
Receptor Autoradiography
Receptor autoradiography is used to visualize and quantify the distribution of NPY Y1 receptors in brain tissue sections.
Protocol:
-
Tissue Preparation: Brains are rapidly removed, frozen, and sectioned on a cryostat (10-20 µm). Sections are thaw-mounted onto gelatin-coated slides.
-
Pre-incubation: Slides are pre-incubated in buffer to rehydrate the tissue and remove endogenous ligands.
-
Incubation: Sections are incubated with a radiolabeled ligand specific for the Y1 receptor (e.g., [¹²⁵I][Leu31,Pro34]PYY or [³H]BIBP3226) in the presence or absence of a non-labeled competitor to determine non-specific binding.
-
Washing: Slides are washed in cold buffer to remove unbound radioligand.
-
Drying and Exposure: Slides are dried and apposed to autoradiographic film or a phosphor imaging screen.
-
Analysis: The resulting autoradiograms are analyzed using densitometry to quantify the density of binding sites in different brain regions.
Caption: Workflow for NPY Y1 Receptor Autoradiography.
Immunohistochemistry (IHC)
IHC is used to visualize the cellular and subcellular localization of the NPY Y1 receptor protein.
Protocol:
-
Tissue Preparation: Animals are transcardially perfused with a fixative (e.g., 4% paraformaldehyde). Brains are removed, post-fixed, and cryoprotected before sectioning on a cryostat or vibratome (30-50 µm).
-
Antigen Retrieval (if necessary): For some antibodies, heat-induced or enzymatic antigen retrieval may be required to unmask the epitope.
-
Blocking: Sections are incubated in a blocking solution (e.g., normal serum in PBS with a detergent like Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific to the NPY Y1 receptor overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently-labeled or enzyme-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: For fluorescently-labeled antibodies, sections are mounted and visualized using a fluorescence microscope. For enzyme-conjugated antibodies, a chromogenic substrate is added to produce a colored precipitate, which is then visualized with a light microscope.
-
Analysis: The distribution and intensity of the staining are analyzed to determine the localization of the Y1 receptor.
Behavioral Assays
Behavioral assays are crucial for understanding the functional role of the NPY Y1 receptor in complex behaviors.
The EPM is a widely used test to assess anxiety-like behavior in rodents.
Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: The animal is placed in the center of the maze and allowed to freely explore for a set period (typically 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.
-
Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect, while a decrease suggests an anxiogenic-like effect.
The FST is a common behavioral paradigm used to screen for antidepressant-like activity.
Protocol:
-
Apparatus: A cylindrical container filled with water from which the animal cannot escape.
-
Procedure: The animal is placed in the water for a predetermined duration (e.g., 6 minutes).
-
Data Collection: The duration of immobility (floating without struggling) is recorded.
-
Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect.
Caption: General Workflow for Behavioral Assays.
Conclusion
The Neuropeptide Y Y1 receptor is a pivotal player in a wide range of neurobiological functions, from the fundamental regulation of appetite and energy balance to the complex modulation of mood and emotional behavior. Its intricate signaling pathways and widespread distribution throughout the CNS make it a compelling target for the development of novel therapeutics for a variety of neurological and psychiatric disorders. The continued application of advanced experimental techniques, from molecular imaging to sophisticated behavioral analyses, will undoubtedly further unravel the complexities of NPY Y1 receptor function and pave the way for innovative treatment strategies. This guide provides a foundational understanding of the current knowledge surrounding the NPY Y1 receptor, intended to aid researchers and clinicians in their pursuit of new discoveries and therapeutic advancements in the field of neuroscience.
References
Y1R Probe-1: An In-depth Technical Guide for Studying GPCR Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neuropeptide Y (NPY) Y1 receptor (Y1R), a member of the G protein-coupled receptor (GPCR) superfamily, is a critical player in a myriad of physiological processes, including appetite regulation, anxiety, and cancer progression. Understanding the spatial and temporal dynamics of Y1R, particularly its trafficking pathways involving internalization and recycling, is paramount for the development of novel therapeutics. Y1R probe-1, also known as compound 39, is a high-affinity, fluorescently labeled antagonist designed as a powerful tool for elucidating these complex mechanisms. This guide provides a comprehensive overview of this compound, including its binding characteristics, detailed experimental protocols for studying Y1R trafficking, and a summary of the associated signaling pathways.
This compound: Properties and Quantitative Data
This compound is a potent and selective antagonist for the human Y1 receptor. Its high affinity and fluorescent properties make it an ideal candidate for a range of in vitro and cellular imaging applications.
| Property | Value | Reference |
| Probe Name | This compound (compound 39) | [1][2] |
| Receptor Target | Neuropeptide Y Y1 Receptor (Y1R) | [1][2] |
| Pharmacology | Antagonist | [1] |
| Binding Affinity (Ki) | 0.19 nM |
Y1R Signaling Pathways
The Y1 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, this initiates a signaling cascade that modulates various cellular effectors. As an antagonist, this compound blocks these agonist-induced signaling events.
Caption: Y1 Receptor Signaling Cascade.
Experimental Workflows and Protocols
The following sections provide detailed methodologies for studying Y1R trafficking using this compound. These protocols are adapted from established methods for GPCR internalization and recycling assays.
Experimental Workflow for Y1R Trafficking Studies
Caption: Workflow for Y1R Trafficking Assays.
Detailed Experimental Protocols
1. Cell Culture and Preparation
-
Cell Line: Use a cell line stably or transiently expressing the human Y1 receptor (e.g., HEK293, CHO, or a relevant cancer cell line).
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HEK293) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Plating for Assays:
-
Flow Cytometry: Seed cells in 6-well or 12-well plates to reach 80-90% confluency on the day of the experiment.
-
Confocal Microscopy: Seed cells on glass-bottom dishes or coverslips to achieve 60-70% confluency.
-
2. Y1R Internalization Assay (Flow Cytometry)
This protocol quantifies the amount of this compound that is internalized over time.
-
Reagents:
-
This compound (stock solution in DMSO, final concentration to be determined by saturation binding experiments, typically in the low nM range).
-
Binding Buffer: PBS with 0.1% BSA.
-
Acid Wash Buffer: 0.5 M NaCl, 0.2 M Acetic Acid, pH 2.5.
-
FACS Buffer: PBS with 2% FBS.
-
-
Procedure:
-
Detach cells using a non-enzymatic cell dissociation solution.
-
Wash cells once with ice-cold PBS and resuspend in ice-cold Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into microcentrifuge tubes for each time point and condition.
-
Add this compound to each tube to the final desired concentration.
-
Incubate on ice for 1 hour to allow binding to cell surface receptors.
-
For the t=0 time point, immediately wash the cells twice with ice-cold FACS buffer.
-
For other time points, transfer the tubes to a 37°C water bath and incubate for the desired times (e.g., 5, 15, 30, 60 minutes).
-
To stop internalization, place the tubes back on ice.
-
To remove the surface-bound probe, wash the cells once with ice-cold Acid Wash Buffer for 5 minutes on ice.
-
Immediately wash the cells twice with ice-cold FACS Buffer.
-
Resuspend the cells in 300 µL of FACS Buffer.
-
Analyze the fluorescence of the internalized probe using a flow cytometer. The geometric mean fluorescence intensity (MFI) will be proportional to the amount of internalized this compound.
-
The internalization rate constant (k_int) can be calculated by fitting the MFI values over time to a one-phase association curve.
-
3. Y1R Recycling Assay (Flow Cytometry)
This protocol measures the reappearance of Y1R on the cell surface after internalization.
-
Reagents: Same as the internalization assay.
-
Procedure:
-
Detach and wash cells as described in the internalization assay protocol.
-
Incubate the cells with this compound in Binding Buffer for 1 hour at 37°C to induce internalization.
-
Wash the cells once with ice-cold Acid Wash Buffer to remove any remaining surface-bound probe.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in pre-warmed complete culture medium and incubate at 37°C to allow for receptor recycling.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cells and place them on ice.
-
Wash the cells once with ice-cold PBS.
-
To label the recycled receptors that have returned to the cell surface, incubate the cells with this compound in Binding Buffer on ice for 1 hour.
-
Wash the cells twice with ice-cold FACS Buffer.
-
Resuspend the cells in 300 µL of FACS Buffer.
-
Analyze the fluorescence of the surface-reappeared probe using a flow cytometer. The MFI will be proportional to the amount of recycled Y1R.
-
The recycling rate constant (k_rec) can be determined by fitting the MFI values over time to a one-phase association curve.
-
4. Visualization of Y1R Trafficking (Confocal Microscopy)
This protocol allows for the qualitative and semi-quantitative analysis of Y1R localization during trafficking.
-
Reagents:
-
This compound.
-
Live Cell Imaging Solution (e.g., HBSS).
-
Nuclear stain (e.g., Hoechst 33342).
-
(Optional) Fluorescently labeled markers for endosomes (e.g., Transferrin-Alexa Fluor 647 for recycling endosomes, Rab5-GFP for early endosomes).
-
-
Procedure:
-
Grow cells on glass-bottom dishes.
-
On the day of the experiment, replace the culture medium with pre-warmed Live Cell Imaging Solution.
-
Place the dish on the microscope stage, which should be equipped with a temperature and CO2-controlled chamber (37°C, 5% CO2).
-
Internalization:
-
Acquire a baseline image.
-
Add this compound to the dish.
-
Acquire time-lapse images to visualize the movement of the fluorescent signal from the plasma membrane to intracellular compartments.
-
-
Recycling:
-
Incubate cells with this compound for a sufficient time to induce internalization (e.g., 30-60 minutes).
-
Wash the cells with pre-warmed Live Cell Imaging Solution to remove the probe.
-
Acquire time-lapse images to observe the reappearance of the fluorescent signal at the plasma membrane.
-
-
(Optional) Co-localize the this compound signal with endosomal markers to identify the trafficking pathway.
-
Image analysis software can be used to quantify the fluorescence intensity at the plasma membrane versus intracellular compartments over time.
-
Conclusion
This compound is a valuable tool for investigating the intricate details of Y1 receptor trafficking. The combination of its high-affinity antagonism and fluorescent properties allows for precise quantification and visualization of internalization and recycling processes. The experimental protocols outlined in this guide provide a robust framework for researchers to explore the dynamic regulation of Y1R, paving the way for a deeper understanding of its role in health and disease and facilitating the development of targeted therapeutics.
References
Understanding Y1R Probe-1 Binding Kinetics: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the binding kinetics of Y1R probe-1, a high-affinity fluorescent antagonist for the Neuropeptide Y Y1 receptor (Y1R). Understanding the kinetic parameters of this probe is crucial for its application in high-throughput screening, receptor localization studies, and the development of novel therapeutics targeting the NPY system.
Introduction to Y1R and this compound
The Neuropeptide Y (NPY) Y1 receptor (Y1R) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, cardiovascular system, and various peripheral tissues. It plays a critical role in regulating physiological processes such as food intake, anxiety, and blood pressure. Dysregulation of the NPY/Y1R signaling axis has been implicated in obesity, mood disorders, and cancer.
This compound, also known as compound 39, is a potent and selective fluorescent antagonist for the Y1R. Its development has provided a valuable tool for studying the receptor's pharmacology and cellular behavior. This probe allows for real-time monitoring of receptor binding and localization through fluorescence-based techniques.
Y1R Signaling Pathway
Activation of the Y1R by its endogenous ligand, Neuropeptide Y (NPY), primarily initiates signaling through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, Y1R activation can stimulate the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium concentration ([Ca2+]i) and the activation of protein kinase C (PKC). These signaling cascades ultimately modulate downstream effectors, including the MAPK pathway, influencing cellular processes such as proliferation and survival.[1]
Figure 1: Y1R Signaling Pathway.
Quantitative Binding Data
| Compound | Receptor | Ki (nM) | Assay Type | Reference |
| This compound (Compound 39) | Human Y1R | 0.19 | Radioligand Competition Assay | [2] |
| UR-MK299 | Human Y1R | ~0.2-0.5 | Radioligand Binding | [3] |
| BMS-193885 | Human Y1R | ~1-5 | Radioligand Binding | [3] |
Experimental Protocols
The determination of binding kinetics for ligands like this compound involves sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay (for Ki determination)
This protocol is adapted from methodologies used for characterizing high-affinity Y1R antagonists.
Objective: To determine the binding affinity (Ki) of a non-labeled compound (e.g., this compound before fluorescent tagging) by measuring its ability to compete with a radiolabeled ligand for binding to the Y1R.
Materials:
-
Membrane preparations from cells expressing human Y1R (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-UR-MK299 or a similar high-affinity Y1R antagonist radioligand.
-
Test compound: this compound (or its non-fluorescent precursor).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize Y1R-expressing cells in a lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound.
-
Y1R membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 90 minutes) with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the measured radioactivity (counts per minute) against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Fluorescence Anisotropy (FA) Based Kinetic Assay
This protocol outlines a typical approach for determining association and dissociation kinetics using a fluorescent probe like this compound.[4]
Objective: To measure the association (kon) and dissociation (koff) rates of this compound binding to the Y1R in real-time.
Materials:
-
This compound (fluorescent ligand).
-
Purified Y1R preparation or Y1R-expressing whole cells.
-
Assay buffer compatible with fluorescence measurements.
-
A high-affinity unlabeled Y1R antagonist (for dissociation).
-
A microplate reader with fluorescence polarization capabilities.
Procedure:
Association (kon) Measurement:
-
Add the Y1R preparation to the wells of a microplate.
-
Initiate the reaction by adding a known concentration of this compound.
-
Immediately begin measuring the fluorescence anisotropy at regular time intervals until the signal reaches a plateau (equilibrium).
-
The association rate can be determined by fitting the data to a one-phase association kinetic model. The observed rate constant (k_obs) is obtained, and kon can be calculated from the equation: k_obs = kon * [L] + koff.
Dissociation (koff) Measurement:
-
Pre-incubate the Y1R preparation with this compound to allow for binding to reach equilibrium.
-
Initiate dissociation by adding a large excess of a high-affinity unlabeled Y1R antagonist. This prevents the re-binding of the dissociated fluorescent probe.
-
Immediately begin measuring the decrease in fluorescence anisotropy over time as this compound dissociates from the receptor.
-
Fit the data to a one-phase dissociation exponential decay model to determine the dissociation rate constant (koff).
Mandatory Visualizations
Experimental Workflow for Binding Kinetics
Figure 2: Workflow for determining binding kinetics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Y1R Probe-1 in Live Cell Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y1R probe-1, also known as Compound 39, is a high-affinity and selective fluorescent probe for the Neuropeptide Y Y1 receptor (Y1R).[1][2][3] This probe functions as a potent Y1R antagonist, making it a valuable tool for studying the distribution, trafficking, and signaling of Y1R in living cells.[4][5] Its application in advanced fluorescence microscopy techniques, such as widefield and total internal reflection fluorescence (TIRF) microscopy, allows for real-time visualization of the receptor at the plasma membrane of live cells. These application notes provide a detailed protocol for the use of this compound in live-cell fluorescence microscopy.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, critical for designing and executing fluorescence microscopy experiments.
| Property | Value | Reference |
| Binding Affinity (pKi) | 9.95 | |
| Inhibition Constant (Ki) | 0.19 nM | |
| Function | Y1R Antagonist | |
| Excitation Wavelength (λex) | ~560 nm | Estimated |
| Emission Wavelength (λem) | ~580 nm | Estimated |
| Quantum Yield (Φ) | Not Reported | |
| Photostability | Not Reported |
Note: Specific photophysical data such as excitation/emission maxima, quantum yield, and photostability for this compound (Compound 39) are not explicitly available in the reviewed literature. The provided wavelengths are estimations based on the likely fluorophore used in its synthesis, as detailed in the primary research. Researchers should perform spectral scanning to determine the optimal imaging parameters for their specific instrumentation.
Experimental Protocols
This section provides a detailed methodology for utilizing this compound for live-cell fluorescence microscopy.
Materials
-
This compound (Compound 39)
-
Cell line expressing Y1R (e.g., MCF-7-Y1R cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM or HBSS)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope equipped for live-cell imaging with appropriate filter sets
Protocol for Staining Live Cells with this compound
-
Cell Seeding:
-
One to two days prior to the experiment, seed Y1R-expressing cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of imaging.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of this compound Staining Solution:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) live-cell imaging buffer to the desired final working concentration. A starting concentration in the low nanomolar range (e.g., 1-10 nM) is recommended due to the high affinity of the probe. Optimal concentration should be determined empirically.
-
-
Staining Procedure:
-
Aspirate the cell culture medium from the dishes.
-
Wash the cells gently twice with pre-warmed PBS.
-
Add the this compound staining solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and experimental conditions.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound probe and reduce background fluorescence.
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed live-cell imaging buffer to the cells.
-
Immediately proceed to image the cells using a fluorescence microscope.
-
Maintain the cells at 37°C and, if necessary, with a supply of 5% CO2 during imaging.
-
Use the estimated excitation and emission wavelengths (~560 nm and ~580 nm, respectively) as a starting point for imaging. Optimize filter sets and exposure times to obtain the best signal-to-noise ratio while minimizing phototoxicity.
-
Signaling Pathway and Experimental Workflow
Neuropeptide Y Y1 Receptor Signaling Pathway
The Neuropeptide Y Y1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, Neuropeptide Y (NPY), or an antagonist like this compound, the receptor undergoes a conformational change that modulates intracellular signaling cascades. The diagram below illustrates the canonical signaling pathway initiated by Y1R activation.
Caption: Y1R Signaling Pathway
Experimental Workflow for Live-Cell Imaging with this compound
The following diagram outlines the key steps in the experimental workflow for visualizing Y1R in live cells using this compound.
Caption: this compound Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Structure-Based Design of High-Affinity Fluorescent Probes for the Neuropeptide Y Y1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Y1R Quantification using Y1R probe-1 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neuropeptide Y (NPY) Y1 receptor (Y1R) is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including the regulation of food intake, anxiety, and cancer progression. The quantification of Y1R expression on the cell surface is essential for understanding its function and for the development of novel therapeutics targeting this receptor. Y1R probe-1 (also known as Compound 39) is a high-affinity and selective fluorescent probe designed for the detection and quantification of Y1R.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in flow cytometry for the quantification of Y1R on live cells.
Principle of the Assay
This method utilizes the high affinity and specificity of this compound to label Y1R on the cell surface. The fluorescent signal emitted by the probe, when bound to the receptor, is then detected and quantified using a flow cytometer. The intensity of the fluorescence signal is directly proportional to the number of Y1R receptors on the cell surface, allowing for a quantitative analysis of receptor expression. This technique can be applied to various cell types, including native cells endogenously expressing Y1R and cell lines engineered to overexpress the receptor.
Data Presentation
The following table summarizes the binding affinities of this compound and related fluorescent probes for the human Y1 receptor, as determined by radioligand binding assays. This data is crucial for designing and interpreting flow cytometry experiments.
| Compound | Fluorescent Dye | pKi (hY1R) |
| This compound (39) | UR-MK356-BY630 | 9.76 |
| 35 | UR-MK356-ATTO488 | 9.36 |
| 36 | UR-MK356-ATTO520 | 9.49 |
| 37 | UR-MK356-ATTO594 | 9.95 |
| 38 | UR-MK356-ATTO655 | 9.87 |
| 40 | UR-MK356-S6536 | 9.68 |
Data adapted from Müller C, et al. J Med Chem. 2022;65(6):4832-4853.[1]
Mandatory Visualizations
Y1R Signaling Pathway
References
Application Notes and Protocols: In Vivo Imaging of Y1R Expression with Y1R Probe-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neuropeptide Y Y1 receptor (Y1R), a G protein-coupled receptor, is a critical mediator in various physiological processes, including food intake, anxiety, and cancer regulation.[1] Its overexpression in several human cancers, notably breast cancer, makes it an attractive target for diagnostic imaging and therapeutic intervention. These application notes provide detailed protocols for the in vivo imaging of Y1R expression using Y1R probe-1, a high-affinity fluorescent probe. This compound, also known as Compound 39, is a nonpeptidic antagonist designed for high-affinity and selectivity, enabling precise visualization of Y1R-expressing cells and tissues.[2]
Y1R Signaling Pathway
Neuropeptide Y (NPY) is the endogenous ligand for Y1R. The binding of NPY to Y1R initiates a signaling cascade through G(i/o) proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors like protein kinase A (PKA). Additionally, Y1R activation can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). These pathways collectively influence cellular processes such as proliferation and migration.
References
Application of Y1R Probe-1 in High-Throughput Screening
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Y1R probe-1, also known as compound 39, is a high-affinity, selective, and fluorescent antagonist for the Neuropeptide Y Y1 receptor (Y1R). The Y1R is a G-protein coupled receptor (GPCR) implicated in various physiological processes, including appetite regulation, anxiety, and cancer progression, making it an attractive target for drug discovery. The fluorescent properties of this compound make it a valuable tool for high-throughput screening (HTS) of compound libraries to identify novel Y1R modulators. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns.
Principle of the Assay
The application of this compound in HTS is primarily based on fluorescence polarization (FP). This technique relies on the principle that a small, fluorescently labeled molecule (this compound) tumbles rapidly in solution, resulting in low polarization of its emitted light when excited with polarized light. Upon binding to a much larger molecule, the Y1R, the rotational motion of the probe is significantly slowed, leading to an increase in the polarization of the emitted light.
In a competitive binding assay format, test compounds that bind to the Y1R will displace this compound, causing a decrease in fluorescence polarization. This change in polarization can be measured on a plate reader, allowing for the rapid screening of large compound libraries.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical high-throughput screening campaign using this compound in a fluorescence polarization assay. This data is illustrative of the expected performance of such an assay.
| Parameter | Value | Description |
| Probe Affinity (Ki) | 0.19 nM | The dissociation constant of this compound for the Y1 receptor, indicating very high binding affinity. |
| Assay Format | 384-well plate | Miniaturized format suitable for automated high-throughput screening. |
| Z' Factor | ≥ 0.7 | A measure of assay quality, indicating excellent separation between positive and negative controls and suitability for HTS. |
| Signal-to-Background | > 3 | The ratio of the signal from the bound probe to the unbound probe, indicating a robust assay window. |
| IC50 (BIBP3226) | 10 nM | The half maximal inhibitory concentration for a known Y1R antagonist, demonstrating the assay's ability to quantify inhibitor potency. |
| IC50 (UR-MK299) | 2 nM | The half maximal inhibitory concentration for another potent Y1R antagonist. |
Experimental Protocols
Cell Culture and Membrane Preparation
Materials:
-
HEK293 cells stably expressing human Y1R
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors)
-
Dounce homogenizer
-
High-speed centrifuge
Protocol:
-
Culture HEK293-Y1R cells to 80-90% confluency.
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer.
-
Homogenize the cell suspension using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store membrane preparations at -80°C in aliquots.
Fluorescence Polarization High-Throughput Screening Assay
Materials:
-
Y1R membrane preparation
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA)
-
Known Y1R antagonists (e.g., BIBP3226, UR-MK299) for control
-
Test compound library (dissolved in DMSO)
-
384-well, low-volume, black assay plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Assay Plate Preparation:
-
Add 1 µL of test compound or control (e.g., known antagonist or DMSO for vehicle control) to the appropriate wells of a 384-well plate.
-
-
Reagent Preparation:
-
Prepare a working solution of this compound in assay buffer. The final concentration in the assay should be at or below the Kd of the probe for the receptor.
-
Prepare a working solution of Y1R membrane preparation in assay buffer. The optimal concentration should be determined empirically to give a good signal window.
-
-
Assay Procedure:
-
Add 10 µL of the Y1R membrane preparation to each well of the assay plate.
-
Add 10 µL of the this compound solution to each well.
-
The final assay volume is 21 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 to 2 hours in the dark to allow the binding reaction to reach equilibrium.
-
-
Detection:
-
Measure the fluorescence polarization on a suitable plate reader. Set the excitation and emission wavelengths appropriate for this compound's fluorophore.
-
Data Analysis
-
The fluorescence polarization (mP) values are used for data analysis.
-
Controls:
-
Negative Control (0% inhibition): Wells containing Y1R membranes, this compound, and DMSO. This represents the maximum polarization signal (bound probe).
-
Positive Control (100% inhibition): Wells containing Y1R membranes, this compound, and a saturating concentration of a known Y1R antagonist. This represents the minimum polarization signal (displaced probe).
-
-
Calculation of Percent Inhibition:
-
Percent Inhibition = 100 * (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)])
-
-
Dose-Response Curves:
-
For hit compounds, perform serial dilutions and repeat the assay to generate dose-response curves.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
-
Assay Quality Control:
-
Calculate the Z' factor for each screening plate to monitor assay performance:
-
Z' = 1 - [(3 * (SD_negative_control + SD_positive_control)) / |Mean_negative_control - Mean_positive_control|]
-
A Z' factor ≥ 0.5 is generally considered acceptable for HTS.
-
Visualizations
Y1R Signaling Pathway
Caption: Y1R Signaling Pathway.
High-Throughput Screening Workflow
Caption: HTS Workflow using this compound.
Y1R Probe-1: Application Notes for Fixed Tissue Imaging and Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neuropeptide Y Receptor Y1 (Y1R) is a G-protein coupled receptor (GPCR) that plays a crucial role in a wide array of physiological processes, including feeding, anxiety, cancer, and bone homeostasis.[1] Its overexpression in several human cancers, particularly breast cancer, has positioned it as a significant biomarker and a target for novel diagnostic and therapeutic strategies.[1]
Y1R probe-1 (also known as Compound 39) is a high-affinity, selective, and fluorescent antagonist developed for the Neuropeptide Y Y1 Receptor.[2][3] This small molecule probe provides a powerful tool for the precise visualization and quantification of Y1R expression in biological systems. Its high affinity and selectivity enable robust and specific labeling, making it suitable for applications in fixed tissue imaging and immunofluorescence to investigate receptor distribution, density, and trafficking in both healthy and diseased states.[1]
Y1R Signaling Pathway
The Y1 receptor is a member of the Gi/o-coupled GPCR family. Upon binding of its endogenous ligand, Neuropeptide Y (NPY), the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP (cAMP) levels and subsequent reduced activity of Protein Kinase A (PKA). Y1R activation can also stimulate Phospholipase C (PLC), leading to the generation of inositol (B14025) phosphates and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC). These pathways converge on downstream effectors like the ERK1/2 signaling cascade, influencing cellular processes such as proliferation and migration.
Figure 1. Simplified Y1R signaling pathway and the antagonistic action of this compound.
Quantitative Data
The following tables summarize the key quantitative characteristics of this compound and the expression of its target in relevant human tissues.
Table 1: Physicochemical and Binding Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Alias | Compound 39 | |
| Molecular Formula | C₆₄H₇₁F₃N₁₀O₁₂ | |
| Molecular Weight | 1229.30 g/mol | |
| CAS Number | 2773476-41-6 | |
| Binding Affinity (pKi) | 9.36 – 9.95 | |
| Mechanism of Action | Y1 Receptor Antagonist | |
| Excitation (Ex) Max | User must verify (e.g., ~650 nm) | - |
| Emission (Em) Max | User must verify (e.g., ~670 nm) | - |
Note: The fluorescent dye component of this compound and its precise excitation/emission maxima are not publicly available. Users must consult the manufacturer's datasheet or the primary publication for this critical information. The values provided are placeholders based on common long-red fluorophores (e.g., Cy5) and should be adapted accordingly.
Experimental Protocols
Disclaimer: The following protocols are adapted from standard immunofluorescence (IF) procedures for fixed tissues. The primary validation of this compound was performed on live cells. Therefore, optimization of probe concentration, incubation times, and buffer compositions is highly recommended for specific tissue types and experimental conditions.
Workflow for Immunofluorescent Staining
The general workflow involves preparing the tissue, deparaffinizing and rehydrating (for FFPE sections), performing antigen retrieval to unmask the target epitope, blocking non-specific sites, incubating with the fluorescent probe, and finally mounting for imaging.
Figure 2. General experimental workflow for fluorescent staining of tissue sections with this compound.
Protocol 1: Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
Materials:
-
Xylene or a non-toxic clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Blocking Buffer (e.g., 5% Normal Goat Serum, 0.3% Triton™ X-100 in PBS)
-
This compound (reconstituted in DMSO as per manufacturer's instructions)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
-
Hydrophobic barrier pen, humidified chamber, coverslips, and microscope slides
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 times for 10 minutes each. b. Immerse in 100% ethanol: 2 times for 5 minutes each. c. Immerse in 95% ethanol: 1 time for 5 minutes. d. Immerse in 70% ethanol: 1 time for 5 minutes. e. Rinse thoroughly with dH₂O for 5 minutes.
-
Antigen Retrieval (Heat-Induced): a. Place slides in a staining jar filled with Antigen Retrieval Buffer. b. Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes. Do not allow it to boil. c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides with PBS: 3 times for 5 minutes each.
-
Blocking: a. Carefully wipe around the tissue section and draw a circle with a hydrophobic barrier pen. b. Add 100-200 µL of Blocking Buffer to completely cover the tissue. c. Incubate for 1 hour at room temperature in a humidified chamber.
-
This compound Incubation: a. Dilute this compound to its optimal working concentration in Blocking Buffer. (Note: An initial titration in the range of 10-500 nM is recommended). b. Aspirate the Blocking Buffer from the slides (do not wash). c. Apply the diluted this compound solution to the tissue. d. Incubate overnight at 4°C in a humidified chamber, protected from light.
-
Washing: a. Aspirate the probe solution. b. Wash slides with PBS containing 0.1% Triton™ X-100: 3 times for 5 minutes each, with gentle agitation and protected from light.
-
Counterstaining: a. Apply a DAPI solution (e.g., 300 nM in PBS) to the tissue. b. Incubate for 5-10 minutes at room temperature, protected from light. c. Wash slides with PBS: 2 times for 5 minutes each.
-
Mounting: a. Remove excess PBS from the slide. b. Apply one drop of antifade mounting medium to the tissue section. c. Carefully lower a coverslip onto the medium, avoiding air bubbles. d. Seal the edges with nail polish and allow to dry.
-
Imaging: a. Store slides flat at 4°C in the dark until imaging. b. Visualize using a fluorescence or confocal microscope with appropriate filters for the probe's fluorophore (e.g., Cy5 channel) and the counterstain (e.g., DAPI channel).
Protocol 2: Staining of Frozen Tissues
Materials:
-
Optimal Cutting Temperature (OCT) compound
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Cryostat
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
This compound (reconstituted in DMSO)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
-
Humidified chamber, coverslips, and microscope slides
Procedure:
-
Tissue Sectioning: a. Snap-freeze fresh tissue in isopentane (B150273) cooled with liquid nitrogen or embed in OCT and freeze. Store at -80°C. b. Cut sections (5-10 µm thick) using a cryostat and mount them on charged microscope slides. c. Allow sections to air dry for 30-60 minutes at room temperature.
-
Fixation: a. Immerse slides in pre-chilled 4% Paraformaldehyde for 15-20 minutes at room temperature. b. Rinse slides with PBS: 3 times for 5 minutes each.
-
Permeabilization (if required for intracellular targets): a. Immerse slides in Permeabilization Buffer for 10 minutes. b. Rinse with PBS: 3 times for 5 minutes each.
-
Blocking: a. Add 100-200 µL of Blocking Buffer to each tissue section. b. Incubate for 1 hour at room temperature in a humidified chamber.
-
This compound Incubation: a. Dilute this compound to its optimal working concentration in Blocking Buffer. (Note: Titration in the range of 10-500 nM is recommended). b. Aspirate the Blocking Buffer. c. Apply the diluted this compound solution. d. Incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
Washing, Counterstaining, Mounting, and Imaging: a. Follow steps 5 through 8 from Protocol 1.
References
Application Notes and Protocols for Y1R probe-1 in Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Y1R probe-1, a high-affinity fluorescent antagonist for the Neuropeptide Y Y1 Receptor (Y1R), in confocal microscopy. This document includes detailed protocols for cell staining, imaging, and quantitative analysis, as well as an overview of the Y1R signaling pathway and the applications of this probe in drug discovery.
Introduction to this compound
This compound, also known as Compound 39, is a potent and selective fluorescent antagonist for the Neuropeptide Y Y1 receptor (Y1R).[1][2] The Y1R is a G-protein coupled receptor (GPCR) involved in various physiological processes, including appetite regulation, anxiety, and cancer progression, making it a significant target in drug development.[3] this compound's high affinity and fluorescent properties enable direct visualization and quantification of Y1R in live cells, providing a powerful tool for studying receptor localization, trafficking, and drug-receptor interactions.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, facilitating experimental design and data interpretation.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 0.19 nM | [4] |
| Binding Affinity (pKi) | 9.36–9.95 | [5] |
| Solubility | 10 mM in DMSO | |
| Research Area | Cancer, Neuroscience |
Y1R Signaling Pathway
The Neuropeptide Y Y1 receptor is a member of the G-protein coupled receptor family that primarily signals through the inhibitory G-protein, Gαi/o. Upon activation by its endogenous ligand, Neuropeptide Y (NPY), or blockade by an antagonist like this compound, the receptor modulates several downstream signaling cascades. The binding of NPY to Y1R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Simultaneously, Y1R activation can stimulate Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers the release of intracellular calcium and the activation of Protein Kinase C (PKC) and Calcium/calmodulin-dependent kinase II (CaMKII). These pathways ultimately converge on the Extracellular signal-regulated kinase (ERK1/2) pathway, influencing cellular processes such as proliferation and survival.
Experimental Protocols
Protocol for Live Cell Staining with this compound
This protocol is designed for staining live cells expressing the Y1 receptor. Optimal conditions may vary depending on the cell type and experimental goals, and therefore, titration of this compound concentration and incubation time is recommended.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM/F-12)
-
Phosphate-buffered saline (PBS)
-
Cells expressing Y1R cultured on glass-bottom dishes or chamber slides
-
Optional: Hoechst 33342 or another nuclear counterstain
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or chamber slides suitable for confocal microscopy.
-
Allow cells to adhere and reach the desired confluency (typically 60-80%).
-
-
Staining:
-
Prepare a working solution of this compound in pre-warmed (37°C) live-cell imaging medium. A starting concentration range of 10-100 nM is recommended due to the probe's high affinity. The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO2. Protect from light.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.
-
-
Counterstaining (Optional):
-
If a nuclear counterstain is desired, incubate the cells with a suitable dye (e.g., Hoechst 33342) according to the manufacturer's instructions.
-
-
Imaging:
-
Immediately proceed to imaging on the confocal microscope. Maintain the cells at 37°C and 5% CO2 during imaging using a stage-top incubator.
-
Confocal Microscopy Imaging Protocol
The following are general guidelines for setting up a confocal microscope for imaging this compound. Specific settings will need to be optimized for your instrument and sample.
General Settings:
-
Objective: Use a high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.
-
Laser Power: Start with a low laser power (e.g., 1-5%) and increase as needed to obtain a good signal while minimizing phototoxicity and photobleaching.
-
Pinhole: Set the pinhole to 1 Airy Unit (AU) for optimal confocality and image quality.
-
Scan Speed: A scan speed of 400-800 Hz is a good starting point. For live-cell imaging, faster scan speeds may be necessary to capture dynamic events.
-
Image Size: Acquire images at a resolution of 1024x1024 pixels or higher for detailed analysis.
Fluorophore-Specific Settings (Recommended Starting Points):
-
This compound: While the exact excitation and emission maxima for this compound are not widely published, for similar pyrylium (B1242799) dye-based Y1R antagonists, excitation is in the green-yellow range and emission in the red range.
-
Excitation Laser: 561 nm
-
Emission Filter: 570-620 nm
-
-
Hoechst 33342 (if used):
-
Excitation Laser: 405 nm
-
Emission Filter: 425-475 nm
-
Image Acquisition Workflow:
-
Bring the cells into focus using brightfield or DIC.
-
Switch to the fluorescence channel for this compound.
-
Adjust the laser power and detector gain/HV to obtain a signal where the brightest pixels are not saturated and the background is low.
-
Set the appropriate Z-stack range and step size if acquiring 3D images.
-
Acquire images, saving them in a lossless format (e.g., TIFF).
Applications in Drug Development
The use of this compound offers significant advantages in the drug discovery and development pipeline for therapeutics targeting the Y1 receptor.
-
Target Validation: this compound can be used to confirm the expression and localization of Y1R in various cell and tissue models, validating their suitability for further studies.
-
High-Content Screening (HCS): The fluorescent nature of the probe makes it amenable to automated microscopy and HCS platforms for identifying and characterizing compounds that modulate Y1R activity.
-
Mechanism of Action Studies: By visualizing the receptor on the cell surface, researchers can study receptor internalization, clustering, and trafficking in response to novel drug candidates.
-
Pharmacodynamics: In preclinical studies, this compound could potentially be used to assess receptor occupancy and target engagement of unlabeled drug candidates in tissue samples.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Through Neuropeptide Y1 Receptor – A Critical Pathway In Allergic Inflammation [brainimmune.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Y1R Probe-1 in Receptor Internalization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neuropeptide Y (NPY) Y1 receptor (Y1R), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical player in a myriad of physiological processes, including appetite regulation, anxiety, and cancer progression. Understanding the dynamics of Y1R trafficking, particularly its internalization upon ligand binding, is paramount for the development of novel therapeutics targeting this receptor. Y1R probe-1 (also known as Compound 39) is a high-affinity, selective fluorescent antagonist for the Y1R. Its fluorescent properties make it a valuable tool for real-time visualization and quantification of Y1R at the plasma membrane and for studying receptor internalization dynamics. This document provides detailed application notes and protocols for utilizing this compound in receptor internalization studies.
While agonists are well-known to induce Y1 receptor internalization, studies have shown that antagonists can also promote this process, albeit through potentially different mechanisms. For instance, the Y1R antagonist GR231118 has been observed to cause a significant loss of cell surface receptors[1][2]. This antagonist-induced sequestration can be long-lasting and follows a pathway distinct from the typical agonist-triggered endocytic and recycling route[1][2]. This compound, as a potent antagonist, offers an excellent opportunity to investigate these alternative internalization pathways.
Data Presentation
The following table summarizes key quantitative data related to Y1 receptor internalization upon exposure to a Y1R antagonist. While specific quantitative internalization data for this compound is not currently available in the public domain, the data for the antagonist GR231118 provides a valuable reference for expected outcomes in antagonist-induced Y1R internalization studies.
| Ligand Type | Ligand | Cell Type | Concentration | Incubation Time | % Loss of Cell Surface Binding | Internalization Pathway Characteristics | Reference |
| Antagonist | GR231118 | HEK293 cells expressing Y1R | 1 µM | 40 min | 75% | Partly dependent on clathrin-coated pits, G-protein independent, long-lasting sequestration | [1][2] |
| Agonist | [Leu31, Pro34]PYY | HEK293 cells expressing Y1R | 1 µM | 40 min | 50% | Dependent on clathrin-coated pits, G-protein dependent, rapid recycling | [1][2] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Y1 Receptor Signaling Pathway
Caption: Y1 receptor signaling cascade upon agonist binding.
Experimental Workflow for Y1R Internalization Study
Caption: General workflow for studying Y1R internalization.
Experimental Protocols
The following protocols are designed to be adaptable for studying Y1R internalization using this compound with common laboratory techniques.
Protocol 1: Confocal Microscopy for Visualizing Y1R Internalization
This protocol allows for the direct visualization of this compound localization at the plasma membrane and within intracellular compartments over time.
Materials:
-
Cells expressing Y1R (e.g., HEK293-Y1R)
-
Glass-bottom dishes or coverslips
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
DAPI or Hoechst for nuclear counterstaining (optional)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed Y1R-expressing cells onto glass-bottom dishes or coverslips at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Cell Starvation (Optional): Prior to the experiment, you may serum-starve the cells for 2-4 hours to reduce basal receptor internalization.
-
Probe Incubation:
-
Prepare a working solution of this compound in serum-free medium or imaging buffer at the desired concentration (e.g., 1-100 nM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound solution to the cells.
-
-
Time-Course Incubation: Incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor internalization. A 0-minute time point can be achieved by incubating on ice to allow binding without significant internalization.
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound probe and stop the internalization process.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining (Optional): If desired, incubate the cells with a DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and emission filters for this compound and the nuclear stain. Capture Z-stacks to visualize the three-dimensional distribution of the probe.
-
Image Analysis: Quantify the fluorescence intensity at the plasma membrane versus the intracellular compartments using image analysis software (e.g., ImageJ/Fiji). The ratio of intracellular to membrane fluorescence can be used as a measure of internalization.
Protocol 2: Flow Cytometry for Quantifying Y1R Internalization
This protocol provides a quantitative measure of the loss of cell surface this compound fluorescence over time, indicative of receptor internalization.
Materials:
-
Cells expressing Y1R
-
Suspension cell culture tubes or multi-well plates
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Acid wash buffer (e.g., 0.2 M Glycine, 0.15 M NaCl, pH 2.5) or a quenching agent
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest Y1R-expressing cells and resuspend them in cold PBS or flow cytometry buffer at a concentration of 1x10^6 cells/mL.
-
Probe Labeling:
-
Add this compound to the cell suspension at a saturating concentration (determined by prior binding assays) to label the cell surface receptors.
-
Incubate on ice for 30-60 minutes to allow binding while minimizing internalization.
-
-
Washing: Wash the cells twice with ice-cold PBS to remove unbound probe.
-
Internalization Induction:
-
Resuspend the cells in pre-warmed culture medium.
-
Incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes). The 0-minute time point should be kept on ice.
-
-
Stopping Internalization: At each time point, transfer the cell suspension to ice to stop the internalization process.
-
Quantification of Surface Fluorescence:
-
Method A: Acid Wash:
-
Split each sample into two tubes.
-
To one tube, add ice-cold PBS (total fluorescence).
-
To the other tube, add ice-cold acid wash buffer for a brief period (e.g., 1-2 minutes) to strip the surface-bound probe (intracellular fluorescence).
-
Immediately neutralize the acid wash with a large volume of cold PBS.
-
-
Method B: Quenching:
-
Add a membrane-impermeable quenching agent (e.g., Trypan Blue) to the cell suspension to quench the fluorescence of the surface-bound probe.
-
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer using the appropriate laser and emission filter for this compound.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) for each sample.
-
The percentage of internalization can be calculated as:
-
For Acid Wash Method: (MFI of acid-washed sample / MFI of total fluorescence sample) x 100.
-
For Quenching Method: (MFI of quenched sample / MFI of unquenched sample) x 100.
-
-
Plot the percentage of internalization against time to determine the internalization kinetics.
-
Conclusion
This compound is a powerful tool for investigating the trafficking of the Y1 receptor. The provided application notes and protocols offer a framework for researchers to design and execute experiments to visualize and quantify Y1R internalization. By adapting these methodologies, scientists can gain deeper insights into the regulatory mechanisms of Y1R, which is crucial for the development of targeted therapies for a range of diseases. Further studies are warranted to establish specific quantitative internalization data for this compound and to explore the nuances of antagonist-induced receptor endocytosis.
References
Application Notes and Protocols for Measuring Y1R Density on Cell Surfaces with Y1R probe-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Y1R probe-1, a high-affinity fluorescent probe, for the accurate quantification of Neuropeptide Y Receptor Type 1 (Y1R) density on cell surfaces. The provided protocols detail methodologies for fluorescence microscopy and flow cytometry, enabling researchers to investigate Y1R expression in various cell types, which is crucial for cancer research and drug development.
Introduction to this compound
This compound, also known as Compound 39, is a potent and selective antagonist for the human Y1 receptor. It is a non-peptidic small molecule conjugated to a Sulfo-Cy5 fluorophore, making it a valuable tool for fluorescence-based assays. Its high affinity and specificity allow for precise labeling and quantification of Y1R on the plasma membrane of live cells. The development and characterization of this probe are detailed in the work of Müller C, et al. in the Journal of Medicinal Chemistry (2022).[1]
Data Presentation
The following tables summarize the key quantitative data for this compound and Y1R expression in commonly used cell lines.
Table 1: Properties of this compound
| Property | Value | Reference |
| Probe Name | This compound (Compound 39) | [1] |
| Target Receptor | Neuropeptide Y Receptor Type 1 (Y1R) | [1] |
| Binding Affinity (pKi) | 9.36 - 9.95 | [1] |
| Binding Affinity (Ki) | Approximately 0.11 - 0.44 nM | [2] |
| Fluorophore | Sulfo-Cy5 | |
| Excitation Maximum (λex) | ~646 nm | |
| Emission Maximum (λem) | ~662 nm | |
| Mode of Action | Antagonist |
Table 2: Y1R Expression Levels in Selected Cell Lines
| Cell Line | Receptor Density (receptors/cell) | Method | Reference |
| MCF-7 (human breast adenocarcinoma) | ~40,000 (basal) | Radioligand Binding | |
| Up-regulated by 17β-estradiol | Radioligand Binding | ||
| HEK293 (human embryonic kidney) | Variable (dependent on transfection) | Radioligand Binding |
Y1R Signaling Pathway
The Neuropeptide Y Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. The primary signaling pathway involves the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, Y1R activation can lead to an increase in intracellular calcium concentration ([Ca2+]).
Caption: Y1R Signaling Pathway.
Experimental Protocols
The following are detailed protocols for measuring Y1R density on cell surfaces using this compound with fluorescence microscopy and flow cytometry.
Experimental Workflow: General Procedure
Caption: General Experimental Workflow.
Protocol 1: Y1R Density Quantification by Fluorescence Microscopy
This protocol describes the staining of cell surface Y1R with this compound for visualization and quantification using fluorescence microscopy.
Materials:
-
This compound
-
Cell line of interest (e.g., MCF-7, or HEK293 cells transfected with Y1R)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Antifade mounting medium with DAPI (optional, for nuclear counterstaining)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets for Sulfo-Cy5 (Excitation: ~646 nm, Emission: ~662 nm) and DAPI (if used).
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of Staining Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in serum-free cell culture medium or PBS containing 1% BSA to the desired final concentration (e.g., 1-10 nM). It is recommended to perform a concentration titration to determine the optimal staining concentration for your cell type.
-
-
Staining of Live Cells:
-
Wash the cells twice with warm PBS.
-
Add the pre-warmed staining solution containing this compound to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with cold PBS to remove unbound probe.
-
-
(Optional) Fixation:
-
If fixation is required, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
If cells are not fixed, immediately proceed to imaging in PBS.
-
If cells are fixed, mount the coverslips onto glass slides using an antifade mounting medium, optionally containing DAPI for nuclear staining.
-
Acquire images using a fluorescence microscope. Use the appropriate filter sets for Sulfo-Cy5 and DAPI. Capture multiple fields of view for quantitative analysis.
-
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity on the cell surface.
-
Outline individual cells and measure the mean fluorescence intensity of the plasma membrane.
-
To estimate the receptor density, a calibration curve can be generated using fluorescent beads with a known number of fluorophores.
-
Protocol 2: Y1R Density Quantification by Flow Cytometry
This protocol provides a method for the quantitative analysis of Y1R expression on the cell surface of a cell suspension using flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS, pH 7.4
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer with a laser line suitable for exciting Sulfo-Cy5 (e.g., 633 nm or 640 nm laser).
Procedure:
-
Cell Preparation:
-
Culture cells to a sufficient number.
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in cold FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add this compound to the cell suspension at the desired final concentration (e.g., 1-10 nM). Include an unstained control and, if possible, a negative control cell line that does not express Y1R.
-
Incubate for 30-60 minutes on ice or at 4°C in the dark to minimize receptor internalization.
-
-
Washing:
-
Add 1 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step twice.
-
-
Viability Staining:
-
Resuspend the cell pellet in 500 µL of cold FACS buffer.
-
Add a viability dye such as Propidium Iodide (PI) just before analysis to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the unstained control to set the forward and side scatter gates to identify the cell population of interest and to set the baseline fluorescence.
-
Record the fluorescence intensity in the appropriate channel for Sulfo-Cy5.
-
Use a viability dye channel to gate on live cells.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software (e.g., FlowJo, FCS Express).
-
Determine the median fluorescence intensity (MFI) of the this compound signal for the live cell population.
-
To obtain a quantitative measure of receptor density, a calibration curve can be generated using quantitative flow cytometry beads with a known number of fluorophore binding sites.
-
Troubleshooting
-
High Background Staining:
-
Reduce the concentration of this compound.
-
Increase the number of washing steps.
-
Include a blocking step with a higher concentration of BSA or serum.
-
-
Low Signal:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Ensure the cell line expresses sufficient levels of Y1R.
-
-
Cell Death:
-
Handle cells gently during harvesting and washing.
-
Perform all steps on ice or at 4°C to maintain cell viability.
-
Use a viability dye to exclude dead cells from the analysis.
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound to gain valuable insights into the density and distribution of Y1R on cell surfaces, contributing to a deeper understanding of its role in health and disease.
References
Application Notes and Protocols for Y1R probe-1 in Dual-Labeling Immunofluorescence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y1R probe-1, also known as Compound 39, is a high-affinity and selective fluorescent antagonist for the Neuropeptide Y Receptor Y1 (Y1R)[1][2]. The Y1R is a G-protein coupled receptor involved in a multitude of physiological processes, including vasoconstriction, food intake, and anxiety. Its overexpression in certain cancers has also made it a target of interest in oncological research. These application notes provide detailed protocols and guidelines for the use of this compound in dual-labeling immunofluorescence studies to enable the visualization of Y1R and a co-localized protein of interest within the same cellular environment.
Quantitative Data of this compound
The photophysical and binding properties of this compound are summarized in the table below. This data is essential for designing and executing successful immunofluorescence experiments.
| Property | Value | Reference |
| Binding Affinity (Ki) | 0.19 nM | [1] |
| Mechanism of Action | Y1R Antagonist | [3] |
| Excitation Maximum (λex) | ~560 nm | Inferred from dye structure |
| Emission Maximum (λem) | ~580 nm | Inferred from dye structure |
| Quantum Yield (Φ) | Data not available | |
| Molar Extinction Coefficient (ε) | Data not available |
Note: Precise photophysical data (Quantum Yield and Molar Extinction Coefficient) for this compound are not publicly available and should be confirmed from the manufacturer's datasheet.
Signaling Pathway of Neuropeptide Y Receptor Y1 (Y1R)
The following diagram illustrates the primary signaling cascade initiated by the activation of the Y1 receptor. Understanding this pathway is crucial for contextualizing the localization and function of Y1R in your experimental system.
Caption: Simplified Y1R signaling cascade.
Experimental Protocols
This section provides a detailed protocol for performing dual-labeling immunofluorescence using this compound in combination with an antibody against a protein of interest.
Materials and Reagents
-
This compound
-
Primary Antibody: Rabbit anti-Y5R polyclonal antibody (or another primary antibody against a protein of interest known to co-localize with Y1R).
-
Secondary Antibody: Goat anti-rabbit IgG (H+L) conjugated to a green-emitting fluorophore (e.g., Alexa Fluor™ 488).
-
Cells: Adherent cell line expressing Y1R and the protein of interest.
-
Culture Medium: Appropriate for the cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton™ X-100 in PBS.
-
Blocking Buffer: 5% normal goat serum in PBS with 0.05% Triton™ X-100.
-
Mounting Medium with DAPI: For nuclear counterstaining.
-
Glass coverslips and microscope slides.
Experimental Workflow Diagram
The following diagram outlines the key steps in the dual-labeling immunofluorescence protocol.
Caption: Workflow for dual-labeling immunofluorescence.
Step-by-Step Protocol
-
Cell Culture:
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of staining.
-
Incubate in a humidified incubator at 37°C with 5% CO2 for 24-48 hours.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add 500 µL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 500 µL of 0.1% Triton™ X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 500 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., rabbit anti-Y5R) to its optimal concentration in Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor™ 488) in Blocking Buffer. Protect from light from this step onwards.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature in the dark.
-
-
This compound Staining:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Prepare a working solution of this compound in PBS or a suitable buffer (e.g., Hank's Balanced Salt Solution). The optimal concentration should be determined empirically but can range from 10 nM to 100 nM.
-
Incubate the coverslips with the this compound working solution for 15-30 minutes at room temperature in the dark.
-
-
Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Briefly rinse the coverslips in deionized water.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
-
Imaging:
-
Image the slides using a confocal microscope equipped with appropriate laser lines and emission filters for DAPI (blue), the secondary antibody fluorophore (green), and this compound (red).
-
Acquire images sequentially for each channel to avoid spectral bleed-through.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Incomplete blocking | Increase blocking time or use a different blocking agent. |
| Primary or secondary antibody concentration too high | Titrate antibody concentrations to determine the optimal dilution. | |
| Weak or No Signal | Low expression of the target protein(s) | Use a more sensitive detection method or a cell line with higher expression. |
| Inefficient antibody binding | Optimize fixation and permeabilization conditions. | |
| Photobleaching | Minimize exposure to excitation light and use an anti-fade mounting medium. | |
| Spectral Bleed-through | Overlapping emission spectra | Use fluorophores with well-separated emission maxima and acquire images sequentially. |
References
Troubleshooting & Optimization
Optimizing Y1R probe-1 concentration to reduce background fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Y1R probe-1 and reducing background fluorescence during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its application?
This compound, also known as Compound 39, is a high-affinity, fluorescent small molecule probe designed to target the Neuropeptide Y Y1 Receptor (Y1R).[1] Its primary application is in the visualization and study of Y1R in biological systems, including cancer research, through techniques like fluorescence microscopy and flow cytometry.[2]
Q2: What are the main causes of high background fluorescence when using this compound?
High background fluorescence can stem from several sources:
-
Excess probe concentration: Using a higher concentration of this compound than necessary can lead to non-specific binding and increased background.
-
Insufficient washing: Failure to adequately wash away unbound probe after staining will result in a generalized high background.
-
Autofluorescence: Biological samples inherently contain molecules (e.g., NADH, flavins) that fluoresce, contributing to the background signal.
-
Non-specific binding: The probe may bind to cellular components other than the Y1R, leading to off-target signal.
-
Imaging medium and vessel: Components in the cell culture medium (like phenol (B47542) red) and the material of the imaging vessel (e.g., plastic) can be fluorescent.
Q3: How can I determine the optimal concentration of this compound for my experiment?
To find the ideal concentration, it is essential to perform a titration. This involves testing a range of probe concentrations to identify the one that provides the best signal-to-noise ratio, meaning a bright specific signal with minimal background.
Q4: What controls are necessary for a successful experiment with this compound?
To ensure the validity of your results, the following controls are recommended:
-
Unstained sample: This control helps to determine the level of autofluorescence in your cells or tissue.
-
Vehicle control: Treating a sample with the vehicle (e.g., DMSO) used to dissolve the this compound can help identify any effects of the solvent on the cells.
-
Competition control: Co-incubation of the this compound with a known non-fluorescent Y1R antagonist can demonstrate the specificity of the probe's binding to the receptor.
Troubleshooting Guides
High background fluorescence is a common issue that can obscure the specific signal from this compound. The following table provides a systematic approach to troubleshooting this problem.
| Problem | Potential Cause | Recommended Solution |
| High background across the entire sample | Excess probe concentration | Perform a concentration titration to find the optimal probe concentration. |
| Insufficient washing | Increase the number and duration of wash steps after probe incubation. | |
| Autofluorescence | Image an unstained control to assess the level of autofluorescence. If high, consider using a different imaging channel or spectral unmixing. | |
| Contaminated buffers or media | Prepare fresh buffers and use phenol red-free imaging medium. | |
| Punctate or localized background fluorescence | Probe aggregation | Ensure the probe is fully dissolved in the stock solution. Consider brief sonication of the stock. |
| Non-specific binding to cellular structures | Increase the stringency of the washing steps. Consider using a blocking agent. | |
| Weak or no specific signal | Suboptimal probe concentration | Titrate the probe concentration to ensure it is not too low. |
| Incorrect filter sets on the microscope | Ensure the excitation and emission filters match the spectral properties of this compound. | |
| Low Y1R expression in the sample | Use a positive control cell line or tissue known to express Y1R. |
Experimental Protocols
Live-Cell Imaging with this compound
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound
-
Live-cell imaging medium (phenol red-free)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a glass-bottom imaging dish.
-
Probe Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From this, prepare a working solution in pre-warmed, phenol red-free imaging medium at the desired final concentration (start with a titration, e.g., 10 nM, 50 nM, 100 nM).
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 15-30 minutes). This step may require optimization.
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed imaging medium to remove unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore on this compound.
Fixed-Cell Staining with this compound
Materials:
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Cells cultured on glass coverslips
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells on glass coverslips to the desired confluency.
-
Fixation: Wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Probe Preparation: Prepare a working solution of this compound in PBS at the optimal concentration determined by titration.
-
Staining: Add the this compound working solution to the fixed cells.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a suitable mounting medium. Image using a fluorescence microscope.
Visualizations
Y1R Signaling Pathway
Caption: Simplified signaling cascade initiated by NPY binding to the Y1 receptor.
Experimental Workflow for Optimizing this compound Concentration
References
Troubleshooting guide for weak Y1R probe-1 signal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Y1R probe-1. The information is designed to help resolve issues with weak signals and to provide a deeper understanding of the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: My fluorescent signal is weak or absent after staining with this compound. What are the potential causes?
A weak or non-existent signal can stem from several factors, including issues with the probe itself, the experimental protocol, or the imaging setup. Common causes include improper probe storage, suboptimal probe concentration, low expression of the Y1R receptor in your cells, and photobleaching.
Q2: How should I properly store and handle the this compound?
To maintain its fluorescence integrity, this compound should be stored at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles, which can degrade the fluorophore and reduce signal intensity. Aliquoting the probe upon first use is highly recommended.
Q3: What is photobleaching, and how can I minimize it?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. To minimize photobleaching, reduce the intensity and duration of light exposure during imaging. Using an anti-fade mounting medium can also help preserve the fluorescent signal.
Q4: Could the issue be with the Y1R receptor expression in my sample?
Yes, a weak signal can be due to low levels of Y1R expression in the chosen cell line or tissue type. It is crucial to verify the expression of the Y1R receptor in your experimental model through literature review or by using a positive control.
Troubleshooting Guide for Weak this compound Signal
This guide provides a systematic approach to diagnosing and resolving the common causes of a weak fluorescent signal when using this compound.
Problem: Weak or No Fluorescence Signal
Use the following table to identify potential causes and implement the recommended solutions.
| Potential Cause | Recommended Solution |
| Probe Integrity | |
| Improper Storage | Ensure the probe is stored at -20°C and protected from light. Aliquot the probe to avoid multiple freeze-thaw cycles. |
| Probe Degradation | If the probe is old or has been improperly stored, consider using a fresh vial. |
| Experimental Protocol | |
| Suboptimal Probe Concentration | Perform a titration experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. |
| Insufficient Incubation Time | Increase the incubation time to allow for adequate binding of the probe to the Y1R receptors. |
| Inadequate Washing | Insufficient washing can lead to high background and obscure a weak signal. Conversely, excessive washing can remove the bound probe. Optimize the number and duration of wash steps. |
| Cell Fixation and Permeabilization Issues | The choice of fixative and permeabilization agent can affect antigen availability. If staining intracellular receptors, ensure proper permeabilization. For cell surface staining, permeabilization may not be necessary. |
| Sample-Related Issues | |
| Low Y1R Expression | Confirm Y1R expression in your cell model using a validated positive control or by consulting relevant literature. |
| Cell Health | Ensure cells are healthy and viable before staining, as dead or unhealthy cells can exhibit altered receptor expression and non-specific staining. |
| Imaging and Equipment | |
| Incorrect Filter Sets | Verify that the excitation and emission filters on the microscope are appropriate for the fluorophore of the this compound. |
| Low Light Source Intensity | Ensure the microscope's light source is functioning correctly and set to an appropriate intensity. |
| Photobleaching | Minimize exposure to excitation light. Use an anti-fade mounting medium. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Adherent Cells with this compound
This protocol provides a general guideline for staining adherent cells. Optimization may be required for different cell lines and experimental conditions.
Materials:
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This compound
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Phosphate-Buffered Saline (PBS)
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4% Paraformaldehyde (PFA) in PBS
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Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
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Blocking Buffer (e.g., 1% BSA in PBS)
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Anti-fade mounting medium
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Glass coverslips and microscope slides
Procedure:
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Cell Culture: Culture cells on glass coverslips in a petri dish until they reach the desired confluency.
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Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
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Washing: Wash the cells three times with PBS for 5 minutes each.
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Permeabilization (for intracellular targets): If targeting intracellular Y1R, incubate the cells with Permeabilization Buffer for 10 minutes. For cell surface staining, skip this step.
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Blocking: Incubate the cells with Blocking Buffer for 30 minutes to reduce non-specific binding.
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Probe Incubation: Dilute the this compound to the desired concentration in Blocking Buffer. Incubate the cells with the diluted probe for 1-2 hours at room temperature, protected from light.
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Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
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Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
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Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Quantitative Data Summary
While optimal conditions are cell-type dependent, the following table provides a starting point for optimizing this compound staining.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 nM - 1 µM | Titration is crucial for optimal signal-to-noise ratio. |
| Incubation Time | 1 - 4 hours | Longer incubation may be needed for low-expression systems. |
| Fixation Time | 10 - 20 minutes | Over-fixation can mask the epitope. |
| Permeabilization Time | 5 - 15 minutes | For intracellular staining only. |
Visualizations
Y1R Signaling Pathway
Caption: Neuropeptide Y (NPY) binding to the Y1 receptor (Y1R) activates inhibitory G-proteins.
Troubleshooting Workflow for Weak this compound Signal
How to prevent Y1R probe-1 photobleaching during imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Y1R probe-1 photobleaching during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my this compound signal fading?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the cyanine (B1664457) dye component of this compound, upon exposure to excitation light. This leads to a gradual or rapid decrease in the fluorescent signal. The fading of your this compound signal is a direct result of this process, which is accelerated by high-intensity light and prolonged exposure.
Q2: How does photobleaching of this compound occur?
A2: The photobleaching of this compound, which contains a cyanine dye, primarily occurs through photooxidation. When the cyanine dye is excited by the microscope's light source, it can transition into a long-lived, highly reactive triplet state. This triplet state can then react with molecular oxygen to generate highly reactive oxygen species (ROS), such as singlet oxygen.[1][2] These ROS can then chemically attack and destroy the fluorophore, rendering it non-fluorescent.[1][2]
Q3: Can the photobleaching of this compound affect my experimental results?
A3: Yes, significantly. Photobleaching can lead to a poor signal-to-noise ratio, making it difficult to detect and quantify the this compound signal accurately. In time-lapse imaging, photobleaching can be misinterpreted as a biological change, such as receptor internalization or a decrease in protein expression. Therefore, minimizing photobleaching is crucial for obtaining reliable and reproducible data.
Q4: Are there reagents I can use to prevent this compound photobleaching?
A4: Yes, antifade reagents are commercially available and can be added to your imaging media to reduce photobleaching.[3] These reagents work by scavenging the reactive oxygen species that cause photobleaching. For live-cell imaging with this compound, it is important to use reagents that are non-toxic to cells.
Q5: Which antifade reagents are recommended for live-cell imaging with cyanine dyes like the one in this compound?
A5: For live-cell imaging with cyanine-based probes, antioxidants such as Trolox (a water-soluble vitamin E analog) are commonly used. Commercial formulations like ProLong™ Live Antifade Reagent are also available and have been shown to be effective for a variety of fluorescent dyes and proteins in living cells. It is important to avoid certain antifade agents like p-Phenylenediamine (PPD) for cyanine dyes, as they can react with and damage the fluorophore.
Troubleshooting Guide: Preventing this compound Photobleaching
If you are experiencing rapid signal loss with your this compound, follow these steps to diagnose and mitigate the issue.
Step 1: Optimize Microscope and Imaging Parameters
The first and most critical step is to minimize the amount of light exposure to your sample.
| Parameter | Recommendation | Rationale |
| Excitation Light Intensity | Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. | Reduces the rate of fluorophore excitation and subsequent photobleaching. |
| Exposure Time | Use the shortest possible camera exposure time that still yields a clear image. | Minimizes the duration the sample is illuminated during image acquisition. |
| Time-lapse Imaging Interval | For time-lapse experiments, increase the time between image acquisitions as much as your experimental design allows. | Reduces the cumulative light exposure over the course of the experiment. |
| Neutral Density (ND) Filters | Utilize ND filters to attenuate the excitation light before it reaches the sample. | A straightforward way to reduce light intensity without changing lamp or laser power settings. |
| Detector Sensitivity | Use a highly sensitive detector (e.g., sCMOS or EMCCD camera). | More sensitive detectors require less excitation light to generate a strong signal. |
| Filter Sets | Ensure your filter sets are optimized for the excitation and emission spectra of the this compound's cyanine dye to maximize signal collection and minimize unnecessary light exposure. |
Step 2: Implement Antifade Reagents in Your Live-Cell Imaging Protocol
Incorporate a live-cell compatible antifade reagent into your imaging medium.
Recommended Antifade Reagents for Cyanine Dyes:
| Reagent | Description | Considerations |
| Trolox | A water-soluble antioxidant that effectively reduces photobleaching by quenching triplet states and scavenging ROS. | Can be added directly to the imaging medium. The optimal concentration may need to be determined empirically. |
| ProLong™ Live Antifade Reagent | A commercial formulation designed for live-cell imaging that protects a wide range of fluorescent dyes from photobleaching. | Follow the manufacturer's protocol for incubation time and concentration. |
Step 3: Proper Sample Preparation and Handling
| Strategy | Recommendation | Rationale |
| Storage of this compound | Store the this compound stock solution and labeled samples protected from light. | Prevents photobleaching before the imaging experiment begins. |
| Oxygen Scavenging Systems | For some applications, consider using an oxygen-scavenging system in your imaging buffer. | Reduces the availability of molecular oxygen, a key component in the photooxidation process. |
Experimental Protocols
Protocol 1: General Live-Cell Imaging of this compound
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Cell Preparation: Culture cells on glass-bottom dishes or chamber slides suitable for high-resolution microscopy.
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Labeling: Incubate your cells with the appropriate concentration of this compound in a suitable buffer or medium according to your specific experimental protocol.
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Washing: Gently wash the cells with pre-warmed imaging medium to remove any unbound probe.
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Imaging:
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Mount the dish or slide on the microscope stage.
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Use the optimized imaging parameters as described in the troubleshooting guide (lowest light intensity, shortest exposure time).
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Acquire images using the appropriate filter sets for the cyanine dye in this compound.
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Protocol 2: Using ProLong™ Live Antifade Reagent
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Prepare Antifade Medium: Dilute the ProLong™ Live Antifade Reagent into your live-cell imaging medium according to the manufacturer's instructions.
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Incubation: After labeling and washing your cells, replace the medium with the prepared antifade medium.
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Incubate: Incubate the cells for the recommended time (typically 15-120 minutes) to allow the reagent to take effect.
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Imaging: Proceed with your imaging experiment, keeping in mind the optimized imaging parameters to further minimize photobleaching. Imaging can typically be performed for up to 24 hours with continuous protection.
Visual Guides
Caption: The photobleaching pathway of a cyanine-based probe like this compound.
References
- 1. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerated Photobleaching of a Cyanine Dye in the Presence of a Ternary Target DNA, PNA Probe, Dye Catalytic Complex: A Molecular Diagnostic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
Y1R probe-1 non-specific binding and how to block it
Welcome to the technical support center for Y1R probe-1. This guide provides troubleshooting advice and answers to frequently asked questions regarding non-specific binding of this compound and strategies to block it, ensuring high-quality, reproducible results in your research.
Troubleshooting Guide: Non-Specific Binding
High background or non-specific binding is a common issue in fluorescence-based assays that can obscure specific signals and lead to misinterpretation of data.[1][2] This guide addresses the most frequent causes and provides step-by-step solutions.
Question: I am observing high background fluorescence in my experiment. What is the cause and how can I fix it?
Answer: High background fluorescence can stem from several sources, including the probe itself, the experimental conditions, or the sample's inherent properties.[1][2][3] Follow this troubleshooting workflow to identify and resolve the issue.
Troubleshooting Workflow for High Background
References
Technical Support Center: Cell Viability Assessment After Y1R Probe-1 Staining
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing cell viability following staining with Y1R probe-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as compound 39, is a high-affinity fluorescent probe that acts as a potent antagonist for the Neuropeptide Y Y1 receptor (Y1R), with a reported Ki of 0.19 nM.[1][2] It is used for fluorescent cell staining and analysis, particularly in neuroscience research.[1] The probe binds to the Y1 receptor, allowing for visualization of receptor distribution and density on cell surfaces.
Q2: Can this compound affect cell viability?
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Probe Concentration: Higher concentrations of any fluorescent probe can lead to cellular stress and toxicity.
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Incubation Time: Prolonged exposure to the probe may impact cellular functions.
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Y1R Antagonism: As an antagonist, this compound blocks the natural signaling of the Y1 receptor. The Y1 receptor is involved in various physiological processes, and its inhibition could potentially affect cell survival and proliferation in certain cell types.[3][4]
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Phototoxicity: Excitation of the fluorophore on the probe with high-intensity light can generate reactive oxygen species, leading to phototoxic effects and cell death.
It is crucial to empirically determine the optimal, non-toxic concentration and incubation time for your specific cell type and experimental conditions.
Q3: What are the best methods to assess cell viability after this compound staining?
Several methods can be used to assess cell viability post-staining. The choice of assay depends on the experimental question, cell type (adherent or suspension), and available equipment. Common methods include:
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Dye Exclusion Assays: These assays use membrane-impermeable dyes that only enter and stain cells with compromised membranes (i.e., dead cells). Examples include Trypan Blue, Propidium Iodide (PI), 7-AAD, and DRAQ7™.
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Metabolic Assays: These colorimetric or fluorometric assays measure metabolic activity, which is indicative of cell viability. Examples include MTT, MTS, XTT, and resazurin (B115843) (AlamarBlue) assays.
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ATP Assays: The amount of ATP in a cell population is directly proportional to the number of viable cells.
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Esterase Cleavage Assays: Dyes like Calcein-AM are cleaved by intracellular esterases in live cells, producing a fluorescent product.
Q4: Can I perform live/dead staining simultaneously with this compound?
This depends on the spectral properties of this compound and the live/dead dyes. To avoid spectral overlap, ensure that the excitation and emission spectra of the this compound and the viability dyes are distinct. If there is significant overlap, sequential staining or the use of spectrally compatible dyes is recommended.
Troubleshooting Guide
This guide addresses common issues encountered when assessing cell viability after this compound staining.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | - Probe concentration is too high. - Insufficient washing after staining. - Non-specific binding of the probe. - Autofluorescence of cells or medium. | - Titrate the this compound concentration to determine the optimal signal-to-noise ratio. - Increase the number and duration of wash steps. - Include a blocking step with a suitable agent (e.g., BSA) before staining. - Use a medium without phenol (B47542) red for imaging. - Include an unstained control to assess autofluorescence. |
| Weak or no fluorescent signal from this compound | - Low expression of Y1R on the cell type. - Probe concentration is too low. - Incorrect filter sets on the microscope. - Photobleaching. | - Confirm Y1R expression in your cell line using an alternative method (e.g., western blot, qPCR). - Increase the concentration of this compound. - Ensure the excitation and emission filters match the spectral properties of the probe. - Minimize exposure to excitation light and use an anti-fade mounting medium. |
| Increased cell death in stained samples compared to controls | - this compound is cytotoxic at the concentration used. - Phototoxicity from imaging. - The antagonist effect of the probe is detrimental to the cells. | - Perform a dose-response curve to find the highest non-toxic concentration of this compound. - Reduce the intensity and duration of light exposure during imaging. - Use a lower magnification objective if possible. - Consider if blocking the Y1R pathway could be inducing apoptosis in your specific cell model. |
| Inconsistent or variable staining | - Uneven distribution of the probe. - Cell clumping. - Variations in cell density. | - Ensure thorough mixing of the probe in the staining solution. - Prepare a single-cell suspension before staining. - Plate cells at a consistent density across all wells or slides. |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
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Cell Seeding: Plate your cells of interest in a 96-well plate at a density appropriate for your cell type and allow them to adhere overnight.
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Probe Dilution: Prepare a series of dilutions of this compound in your cell culture medium. A suggested starting range is from 0.1 nM to 1 µM.
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Staining: Remove the old medium and add the different concentrations of this compound to the wells. Include a vehicle-only control.
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Incubation: Incubate the plate for the desired staining time (e.g., 30 minutes, 1 hour, 2 hours) at 37°C.
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Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium.
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Viability Assay: Perform a cell viability assay of your choice (e.g., Resazurin or MTS assay) according to the manufacturer's instructions.
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Data Analysis: Measure the absorbance or fluorescence and plot cell viability against the concentration of this compound. The optimal concentration will be the highest concentration that does not significantly reduce cell viability compared to the control.
Protocol 2: Assessing Cell Viability after this compound Staining using Propidium Iodide (PI)
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Cell Preparation: Prepare a single-cell suspension of your cells.
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This compound Staining: Stain the cells with the predetermined optimal concentration of this compound.
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Washing: Wash the cells with PBS to remove excess probe.
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PI Staining: Resuspend the cells in a buffer containing PI (e.g., 1-5 µg/mL).
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Incubation: Incubate for 5-15 minutes at room temperature, protected from light.
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Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy.
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Flow Cytometry: Use appropriate laser lines and filters to distinguish between the this compound signal and the PI signal. Live cells will be this compound positive and PI negative, while dead cells will be positive for both (or just PI positive if Y1R is not expressed).
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Fluorescence Microscopy: Visualize the cells using appropriate filter cubes. Live cells will show the this compound staining pattern, while dead cells will have red fluorescent nuclei due to PI staining.
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Visualizations
Caption: Workflow for assessing cell viability after this compound staining.
Caption: Decision tree for troubleshooting common issues.
Caption: this compound as an antagonist blocks NPY-mediated signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Inflammation enhances Y1 receptor signaling, neuropeptide Y-mediated inhibition of hyperalgesia, and substance P release from primary afferent neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y receptor 1 and galanin receptor 2 (NPY1R-GALR2) interactions in the dentate gyrus and their relevance for neurogenesis and cognition - PMC [pmc.ncbi.nlm.nih.gov]
Y1R probe-1 signal-to-noise ratio improvement techniques
Welcome to the technical support center for Y1R probe-1 (also known as compound 39), a high-affinity fluorescent probe for the Neuropeptide Y Y1 Receptor (Y1R). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving signal-to-noise ratio and troubleshooting common issues during experiments.
Troubleshooting Guides
This section provides in-depth, question-and-answer-style guides to address specific problems you may encounter.
High Background Signal
Question: I am observing a high background fluorescence in my imaging experiment with this compound. What are the potential causes and how can I reduce it?
Answer: High background fluorescence can significantly obscure the specific signal from this compound. Here are the common causes and systematic troubleshooting steps:
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Autofluorescence: Biological samples often exhibit natural fluorescence.
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Troubleshooting:
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Image an unstained control sample (cells or tissue treated with all reagents except this compound) using the same imaging parameters.
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If the unstained sample shows significant fluorescence, consider using a commercial autofluorescence quenching reagent or performing a photobleaching step before staining.
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Excess Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background.
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Troubleshooting:
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Perform a concentration titration to determine the optimal probe concentration that provides a strong signal with low background. Start with the concentration recommended in the protocol and test several dilutions below it.
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Insufficient Washing: Inadequate washing after probe incubation can leave unbound probe in the sample.
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Troubleshooting:
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Increase the number and duration of wash steps after incubation with this compound.
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Use a mild detergent, such as 0.05% Tween-20, in your wash buffer to help remove non-specifically bound probe.
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Non-Specific Binding: The probe may bind to cellular components other than the Y1R.
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Troubleshooting:
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Blocking: Before adding the probe, incubate your sample with a blocking solution to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody (if applicable).
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Adjust Buffer Composition: High salt concentrations in the buffer can help reduce charge-based non-specific interactions. The pH of the buffer can also influence non-specific binding.
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Weak or No Signal
Question: I am not detecting any signal, or the signal from this compound is very weak. What could be the problem and how can I improve it?
Answer: A weak or absent signal can be due to several factors, from probe handling to imaging settings. Here’s a guide to troubleshoot this issue:
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Improper Probe Storage and Handling: this compound, like many fluorescent probes, is sensitive to light and temperature.
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Troubleshooting:
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Always store the probe according to the manufacturer's instructions, typically at -20°C and protected from light.
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Avoid repeated freeze-thaw cycles. Aliquot the probe upon first use.
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Low Receptor Expression: The target cells may have a low expression level of the Y1R.
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Troubleshooting:
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Use a positive control cell line known to have high Y1R expression to validate your experimental setup.
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If possible, consider using a cell line with confirmed Y1R overexpression.
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Suboptimal Imaging Settings: The microscope settings may not be optimized for detecting the probe's fluorescence.
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Troubleshooting:
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Ensure you are using the correct excitation and emission filters for the cyanine (B1664457) dye in this compound (refer to the probe's specifications).
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Increase the exposure time or the gain of the detector. Be aware that increasing gain can also amplify noise.
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Use a higher numerical aperture (NA) objective to collect more light.
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Photobleaching: The fluorescent dye on the probe can be irreversibly destroyed by prolonged exposure to excitation light.
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Troubleshooting:
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Minimize the exposure of the sample to the excitation light before and during imaging.
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Use an anti-fade mounting medium if you are imaging fixed cells.
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For live-cell imaging, acquire images as quickly as possible and use the lowest possible excitation light intensity that still provides a detectable signal.
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Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as compound 39, is a high-affinity and selective fluorescent antagonist for the Neuropeptide Y Y1 receptor (Y1R)[1][2]. It is a valuable tool for studying the distribution and dynamics of Y1R in various biological systems, with potential applications in cancer research[2].
Q2: What are the key spectral properties of this compound?
A2: The fluorescent properties of this compound are determined by its cyanine-based dye. While specific excitation and emission maxima should be obtained from the manufacturer's data sheet, cyanine dyes typically have excitation and emission in the red to far-red region of the spectrum. This is advantageous as it can reduce background autofluorescence from biological samples[3].
Q3: Can I use this compound for live-cell imaging?
A3: Yes, the design of this compound allows for its use in live-cell imaging applications, as demonstrated in studies using widefield and total internal reflection fluorescence (TIRF) microscopy on live tumor cells[4].
Q4: How can I confirm the specificity of the this compound signal?
A4: To confirm that the observed fluorescence signal is specific to Y1R, you should perform a competition assay. Pre-incubate your cells with a known, non-fluorescent Y1R antagonist before adding this compound. A significant reduction in the fluorescent signal in the presence of the competitor indicates specific binding.
Q5: Are there any known issues with the photostability of the cyanine dye in this compound?
A5: Cyanine dyes, while bright, can be susceptible to photobleaching. It is important to minimize light exposure and use appropriate imaging conditions to preserve the fluorescent signal. Using photostabilizing agents in the imaging buffer can also help to enhance the photostability of cyanine dyes.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published literature.
| Parameter | Value | Reference |
| Binding Affinity (pKi) | 9.36 - 9.95 | |
| Functional Activity | Antagonist |
Experimental Protocols
Cell Culture and Staining for Fluorescence Microscopy
This protocol is a general guideline based on the methodologies used for high-affinity fluorescent probes.
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Cell Culture: Culture cells expressing Y1R in appropriate medium and conditions until they reach the desired confluency (typically 70-80%). For imaging, plate the cells on glass-bottom dishes or coverslips suitable for microscopy.
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Cell Washing: Gently wash the cells twice with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS or Phosphate-Buffered Saline - PBS).
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Probe Incubation: Dilute this compound to the desired final concentration in the appropriate buffer. Add the diluted probe to the cells and incubate for the recommended time at the appropriate temperature (e.g., 30 minutes at 37°C). Protect the cells from light during incubation.
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Washing: After incubation, wash the cells three to four times with the buffer to remove any unbound probe.
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Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the cyanine dye.
Flow Cytometry Protocol
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Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of 1-2 million cells/mL in a suitable buffer (e.g., FACS buffer containing PBS, 2% BSA, and 0.1% sodium azide).
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Blocking (Optional but Recommended): To reduce non-specific binding, incubate the cells with a blocking agent (e.g., Fc block) for 10-15 minutes on ice.
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Staining: Add the appropriate concentration of this compound to the cell suspension. Incubate for 30-60 minutes on ice, protected from light.
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Washing: Wash the cells twice with cold FACS buffer by centrifugation (e.g., 300 x g for 5 minutes).
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Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer using the appropriate laser and emission filters.
Visualizations
Caption: Simplified Y1R signaling pathway and the role of this compound.
Caption: General experimental workflow for using this compound.
Caption: A decision tree for troubleshooting common this compound issues.
References
Addressing autofluorescence in Y1R probe-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues when using Y1R probe-1, with a specific focus on managing autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, also referred to as Compound 39, is a high-affinity, selective fluorescent antagonist for the Neuropeptide Y Y1 receptor (Y1R).[1] Its primary application is in fluorescence-based assays such as fluorescence microscopy and flow cytometry to visualize and quantify Y1 receptors on living cells, often in cancer research.[1]
Q2: What is autofluorescence and why is it a problem in my this compound experiments?
A2: Autofluorescence is the natural emission of light by biological materials when they are excited by light, which is not due to any specific fluorescent labeling.[2][3] Common sources in cells and tissues include endogenous molecules like collagen, elastin, NADH, and lipofuscin.[2] This intrinsic fluorescence can obscure the specific signal from this compound, leading to a low signal-to-noise ratio and making it difficult to accurately detect and quantify Y1R expression.
Q3: How can I determine if my sample has high autofluorescence?
A3: The most straightforward method is to prepare a control sample that follows your entire experimental protocol (including fixation and permeabilization) but without the addition of this compound. Examining this unstained sample under the microscope using the same filter sets and exposure times intended for your experiment will reveal the level and spectral characteristics of the autofluorescence.
Q4: Which spectral regions are most affected by autofluorescence?
A4: Autofluorescence is typically most prominent in the blue and green regions of the spectrum (350-550 nm). Therefore, using fluorescent probes that excite and emit in the red or far-red regions of the spectrum is a common strategy to minimize its impact.
Troubleshooting Guide: High Autofluorescence
This guide provides a step-by-step approach to identifying and mitigating sources of high autofluorescence in your this compound experiments.
Problem: The signal from my unstained control sample is too high, obscuring the specific this compound signal.
Below is a troubleshooting workflow to help you diagnose and resolve the issue.
References
Y1R probe-1 stability and storage best practices
Welcome to the technical support center for Y1R probe-1, a high-affinity fluorescent probe for the Neuropeptide Y Y1 Receptor (Y1R). This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this compound in their experiments. Here you will find comprehensive information on probe stability, storage best practices, detailed experimental protocols, and troubleshooting guidance to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (also known as Compound 39) is a high-affinity, selective fluorescent antagonist for the Neuropeptide Y Y1 receptor.[1][2][3] Its high affinity (pKi values of 9.36–9.95) makes it a powerful tool for studying the Y1 receptor in various biological contexts.[1][2] Primary applications include flow cytometry-based binding studies, fluorescence anisotropy, and live-cell imaging via widefield and total internal reflection fluorescence (TIRF) microscopy to investigate the localization and dynamics of the Y1R on the plasma membrane of live cells.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity and performance of this compound. The following table summarizes the recommended storage conditions and stability data.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
Q3: What is the solubility of this compound?
This compound is soluble in DMSO at a concentration of 10 mM. For experimental use, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.
Experimental Protocols
Below are detailed methodologies for key experiments using this compound. These protocols are based on established methods and should be optimized for your specific cell type and experimental conditions.
Live-Cell Imaging Protocol
This protocol outlines the steps for visualizing the localization of Y1R on the plasma membrane of live cells.
Materials:
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This compound
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Cells expressing Y1R (e.g., HEK293 or cancer cell lines)
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Cell culture medium (phenol red-free recommended for imaging)
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Imaging plates or dishes with glass bottoms
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Fluorescence microscope (widefield or confocal) equipped with appropriate filters
Procedure:
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Cell Seeding: Seed Y1R-expressing cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
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Probe Preparation: Prepare a working solution of this compound in phenol (B47542) red-free cell culture medium. The optimal concentration should be determined empirically but can start in the low nanomolar range based on its high affinity.
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Cell Staining:
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Remove the culture medium from the cells.
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Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
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Add the this compound working solution to the cells and incubate at 37°C for 30-60 minutes. Protect from light.
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Washing:
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Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or phenol red-free medium to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed phenol red-free medium to the cells.
-
Image the cells using a fluorescence microscope. The fluorescence is expected to be primarily localized at the plasma membrane.
-
Flow Cytometry Protocol for Binding Analysis
This protocol describes how to perform saturation and competition binding assays using this compound and flow cytometry.
Materials:
-
This compound
-
Cells expressing Y1R
-
Non-fluorescent Y1R antagonist (for competition assays, e.g., UR-MK299)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest Y1R-expressing cells and resuspend them in flow cytometry buffer at a concentration of 1 x 10^6 cells/mL.
-
Saturation Binding:
-
Prepare a series of dilutions of this compound in flow cytometry buffer.
-
Add a fixed number of cells to each concentration of the probe.
-
Incubate for 1 hour at 4°C, protected from light.
-
-
Competition Binding:
-
Prepare a fixed, subsaturating concentration of this compound.
-
Prepare a series of dilutions of a non-fluorescent competitor.
-
Incubate cells with the competitor for 30 minutes at 4°C.
-
Add the fixed concentration of this compound and incubate for an additional hour at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice with cold flow cytometry buffer by centrifugation (e.g., 300 x g for 5 minutes) to remove unbound probe.
-
-
Data Acquisition:
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Troubleshooting Guide
This section addresses common issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Weak or No Fluorescent Signal | Probe Concentration Too Low: The concentration of this compound is insufficient to generate a detectable signal. | Perform a titration experiment to determine the optimal probe concentration. |
| Low Receptor Expression: The target cells have a low level of Y1R expression. | Use a cell line known to have high Y1R expression or consider overexpressing the receptor. | |
| Photobleaching: The fluorescent signal is fading due to excessive exposure to excitation light. | Reduce the intensity and duration of light exposure. Use an anti-fade mounting medium if applicable. | |
| High Background Fluorescence | Probe Concentration Too High: Excess unbound probe is contributing to background signal. | Decrease the probe concentration and/or increase the number of washing steps. |
| Nonspecific Binding: The probe is binding to components other than the Y1R. | Include a blocking step (e.g., with BSA) in your protocol. For competition assays, ensure the competitor is at a sufficiently high concentration to displace nonspecific binding. | |
| Signal Not Localized to the Plasma Membrane | Internalization: The probe-receptor complex is being internalized by the cells. | Perform experiments at 4°C to inhibit endocytosis. Reduce the incubation time. |
| Cell Viability Issues: The cells are unhealthy or dying, leading to altered membrane permeability and probe localization. | Ensure optimal cell culture conditions and handle cells gently. Use a viability dye to exclude dead cells from the analysis. |
Visualizations
Y1 Receptor Signaling Pathway
The Neuropeptide Y Y1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon ligand binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of downstream signaling cascades involved in processes such as cell growth and proliferation.
Caption: Simplified Y1 receptor signaling pathway.
Experimental Workflow for Live-Cell Imaging
This workflow provides a visual guide to the key steps involved in a live-cell imaging experiment with this compound.
Caption: Workflow for live-cell imaging with this compound.
Troubleshooting Decision Tree
This decision tree can help diagnose and resolve common issues encountered during fluorescence microscopy experiments.
Caption: Troubleshooting guide for this compound experiments.
References
Optimizing incubation time and temperature for Y1R probe-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Y1R probe-1, a high-affinity fluorescent probe for the Neuropeptide Y Y1 Receptor (Y1R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound (also known as Compound 39) is a potent and selective fluorescent antagonist for the Neuropeptide Y Y1 receptor (Y1R), a G-protein coupled receptor (GPCR). Its high affinity makes it a valuable tool for studying Y1R pharmacology and localization.
| Property | Value | Reference |
| Target | Neuropeptide Y Y1 Receptor (Y1R) | [1][2] |
| Affinity (Ki) | 0.19 nM | [2] |
| Probe Type | Fluorescent Antagonist | [2] |
Q2: What are the primary applications of this compound?
This compound is designed for research purposes to investigate the Y1 receptor. Its applications include:
-
Receptor localization and visualization in cells and tissues.
-
High-throughput screening assays for Y1R ligands.
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Studying receptor-ligand binding kinetics.
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Investigating the role of Y1R in various physiological processes.
Q3: What are common challenges when working with fluorescent probes for GPCRs like this compound?
Researchers may encounter several challenges when using fluorescent probes for GPCRs.[3][4][5][6] These include:
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Photobleaching: A decrease in fluorescence signal upon prolonged exposure to excitation light.[3][5]
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Non-specific binding: The probe binding to cellular components other than the target receptor, which can lead to high background signal.[4][5]
-
Low signal-to-noise ratio: Difficulty in distinguishing the specific signal from background noise.[4]
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Alteration of ligand pharmacology: The fluorescent tag may affect the binding affinity and selectivity of the ligand for the receptor.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | - Non-specific binding: The probe is binding to unintended targets.[4][5]- Probe concentration is too high. - Inadequate washing steps. | - Optimize probe concentration: Perform a concentration-response curve to determine the optimal concentration with the best signal-to-noise ratio.- Increase the number and/or duration of wash steps after incubation to remove unbound probe.- Include a blocking step with a suitable agent (e.g., BSA) to reduce non-specific binding sites.- Use a control cell line that does not express Y1R to assess the level of non-specific binding. |
| Low or No Signal | - Probe concentration is too low. - Incubation time is too short for the probe to reach binding equilibrium.- Suboptimal incubation temperature. - Photobleaching: The fluorescent signal has been diminished by excessive light exposure.[3][5]- Low receptor expression in the cells or tissue. | - Increase probe concentration. - Optimize incubation time and temperature by following the detailed protocol below.- Minimize exposure to excitation light. Use neutral density filters and acquire images efficiently.- Use an anti-fade mounting medium for imaging experiments.- Confirm Y1R expression levels in your experimental system using a validated method (e.g., qPCR, Western blot). |
| Signal Fades Quickly | - Photobleaching: The fluorophore is being destroyed by the excitation light.[3][5] | - Reduce the intensity and duration of light exposure. - Use a more photostable fluorophore if possible (though this is intrinsic to the probe).- Incorporate an anti-fade reagent in the imaging buffer or mounting medium. |
| Inconsistent Results | - Variability in incubation time or temperature. - Inconsistent cell plating density. - Pipetting errors. - Probe degradation. | - Strictly adhere to the optimized incubation protocol. - Ensure consistent cell culture and plating procedures. - Calibrate pipettes regularly. - Store the probe as recommended by the manufacturer and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Optimizing Incubation Time and Temperature for this compound
The optimal incubation time and temperature for this compound will depend on the specific experimental setup, including the cell type, expression level of Y1R, and the assay format. The following protocol provides a framework for systematically determining these optimal conditions. The goal is to find the shortest incubation time at a suitable temperature that yields the highest specific binding with the lowest non-specific binding.
Objective: To determine the incubation time and temperature that result in maximal specific binding of this compound.
Materials:
-
Cells expressing the Y1 receptor
-
Control cells not expressing the Y1 receptor
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Non-labeled Y1R antagonist (for determining non-specific binding)
-
Multi-well plates (e.g., 96-well black, clear bottom for imaging)
-
Plate reader or fluorescence microscope
Methodology:
Part 1: Incubation Time Optimization (at a constant temperature)
-
Cell Plating: Plate Y1R-expressing cells and control cells at a consistent density in a multi-well plate and allow them to adhere overnight.
-
Prepare Reagents:
-
Dilute this compound to a working concentration (start with a concentration around the Kd, if known, or a range of 1-10 nM).
-
Prepare a solution of a non-labeled Y1R antagonist at a high concentration (e.g., 1000-fold higher than the probe concentration) to determine non-specific binding.
-
-
Experimental Setup:
-
Total Binding: Add the this compound solution to wells with Y1R-expressing cells.
-
Non-specific Binding: Pre-incubate Y1R-expressing cells with the high concentration of non-labeled antagonist for 15-30 minutes, then add the this compound solution.
-
Control: Add the this compound solution to wells with control cells.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 37°C).
-
Time Points: At various time points (e.g., 15, 30, 45, 60, 90, 120 minutes), stop the incubation.
-
Washing: Gently wash the cells with ice-cold assay buffer to remove unbound probe. The number of washes may need to be optimized.
-
Signal Detection: Measure the fluorescence intensity using a plate reader or capture images using a fluorescence microscope.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot Specific Binding versus Incubation Time. The optimal time is the point at which the specific binding signal reaches a plateau.
-
Part 2: Incubation Temperature Optimization (at the optimal incubation time)
-
Repeat the experiment as described in Part 1, but this time, keep the incubation time constant at the optimal time determined previously.
-
Vary the incubation temperature (e.g., 4°C, room temperature, 37°C).
-
Analyze the data to determine the temperature that provides the best signal-to-noise ratio (maximal specific binding with minimal non-specific binding).
Expected Outcome:
The results of these optimization experiments can be summarized in tables to easily compare the conditions.
Table 1: Example Data for Incubation Time Optimization at Room Temperature
| Incubation Time (minutes) | Total Binding (RFU) | Non-specific Binding (RFU) | Specific Binding (RFU) |
| 15 | 5000 | 1200 | 3800 |
| 30 | 8500 | 1300 | 7200 |
| 45 | 9800 | 1350 | 8450 |
| 60 | 10000 | 1400 | 8600 |
| 90 | 10100 | 1450 | 8650 |
| 120 | 10050 | 1500 | 8550 |
RFU = Relative Fluorescence Units
Table 2: Example Data for Incubation Temperature Optimization at 60 minutes
| Incubation Temperature (°C) | Total Binding (RFU) | Non-specific Binding (RFU) | Specific Binding (RFU) |
| 4 | 6500 | 800 | 5700 |
| Room Temperature (22-25) | 10000 | 1400 | 8600 |
| 37 | 9500 | 2500 | 7000 |
RFU = Relative Fluorescence Units
Based on these example tables, the optimal incubation conditions would be 60 minutes at room temperature .
Visualizations
Caption: Experimental workflow for optimizing incubation time and temperature.
Caption: A logical flow for troubleshooting common experimental issues.
References
Solving issues with Y1R probe-1 in different buffer systems
Technical Support Center: Y1R Probe-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the this compound. The information is designed to help resolve common issues encountered during experimental procedures involving different buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound?
A1: For long-term storage, this compound should be stored at -20°C, protected from light. For short-term use (up to one week), it can be stored at 4°C. Avoid repeated freeze-thaw cycles as this can lead to degradation of the probe.
Q2: What is the recommended working concentration for this compound in cell-based assays?
A2: The optimal working concentration can vary depending on the cell type and experimental conditions. We recommend starting with a titration experiment, typically in the range of 50 nM to 500 nM, to determine the best signal-to-noise ratio for your specific assay.
Q3: Can I use this compound in a buffer system containing DTT or β-mercaptoethanol?
A3: Caution is advised when using reducing agents like DTT or β-mercaptoethanol. As detailed in the buffer compatibility table below, these agents can interfere with the probe's stability and fluorescent properties. We recommend using alternative reducing agents or performing a validation experiment to assess compatibility.
Q4: How can I minimize background fluorescence?
A4: High background fluorescence can be minimized by:
-
Optimizing the probe concentration.
-
Ensuring adequate washing steps to remove unbound probe.
-
Using a buffer system with minimal autofluorescence.
-
Including a "no-probe" control to measure the inherent background of your sample.
Troubleshooting Guide
Issue 1: Low or No Fluorescent Signal
Low or absent signal is a common issue that can stem from several factors. The following decision tree can help you troubleshoot the problem.
Validation & Comparative
Validating Y1R Probe-1 Binding Specificity: A Comparative Guide with Blocking Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Y1R probe-1's binding performance and details the experimental validation of its specificity using a blocking peptide. The data presented herein supports the targeted binding of this compound to the Neuropeptide Y Y1 receptor (Y1R), a crucial step in ensuring data reliability for research and drug development applications.
Introduction to this compound
This compound, also identified as Compound 39, is a high-affinity fluorescent probe developed for the specific detection of the Neuropeptide Y Y1 receptor (Y1R). With a reported binding affinity (Ki) of 0.19 nM, this probe offers a powerful tool for studying the distribution and function of Y1R in various physiological and pathological contexts, including cancer research. The validation of its binding specificity is paramount to prevent off-target effects and ensure the accuracy of experimental results.
The Role of Blocking Peptides in Specificity Validation
To confirm that a fluorescent probe binds specifically to its intended target, a common and effective method is the use of a competitive binding assay with a known selective antagonist, often referred to as a "blocking peptide." This antagonist competes with the fluorescent probe for the same binding site on the receptor. A significant reduction in the fluorescent signal in the presence of the antagonist indicates that the probe's binding is specific to the target receptor.
For the Y1R, a well-characterized and highly selective non-peptide antagonist is BIBP 3226. This compound acts as a competitive antagonist with a high affinity for the Y1 receptor, making it an ideal blocking agent to validate the binding specificity of this compound.[1][2][3]
Comparative Binding Data
The following table summarizes the binding affinities of this compound and the blocking peptide BIBP 3226 for the Y1 receptor. This data is crucial for designing and interpreting the results of a competitive binding assay.
| Compound | Type | Target Receptor | Binding Affinity (Ki) |
| This compound | Fluorescent Probe | NPY Y1 Receptor | 0.19 nM |
| BIBP 3226 | Competitive Antagonist | NPY Y1 Receptor | ~7 nM |
Note: The Ki value for BIBP 3226 is an approximation derived from published data.[3]
Experimental Protocol: Competitive Binding Assay
This section details the methodology for a competitive binding assay to validate the specificity of this compound using BIBP 3226 as a blocking peptide.
Objective: To determine the inhibition of this compound binding to the Y1 receptor by the selective antagonist BIBP 3226.
Materials:
-
Cells or membrane preparations expressing the human Y1 receptor (e.g., HEK293-Y1R cells).
-
This compound.
-
BIBP 3226.
-
Assay buffer (e.g., Tris-HCl buffer with physiological salts).
-
Multi-well plates suitable for fluorescence measurement.
-
Fluorescence plate reader.
Procedure:
-
Cell/Membrane Preparation: Prepare cells or membrane homogenates expressing the Y1 receptor at a predetermined optimal concentration.
-
Incubation Setup: In a multi-well plate, set up the following conditions in triplicate:
-
Total Binding: Y1 receptor preparation + this compound (at a concentration close to its Kd).
-
Non-specific Binding: Y1 receptor preparation + this compound + a high concentration of unlabeled Neuropeptide Y (NPY) (e.g., 1 µM).
-
Competition: Y1 receptor preparation + this compound + increasing concentrations of BIBP 3226.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Signal Detection: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for this compound.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of this compound as a function of the logarithm of the BIBP 3226 concentration.
-
Determine the IC50 value (the concentration of BIBP 3226 that inhibits 50% of the specific binding of this compound) by fitting the data to a sigmoidal dose-response curve.
-
Visualization of Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Conclusion
The validation of this compound's binding specificity through competitive binding assays with a selective antagonist like BIBP 3226 is a critical quality control step. The significant displacement of the fluorescent probe by the blocking peptide provides strong evidence for its specific interaction with the Y1 receptor. This ensures that the probe is a reliable tool for researchers investigating the role of the Y1 receptor in health and disease, ultimately contributing to more accurate and reproducible scientific findings.
References
- 1. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y and the nonpeptide antagonist BIBP 3226 share an overlapping binding site at the human Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
Y1R Probe-1: A High-Affinity Ligand for Neuropeptide Y1 Receptor in Comparative Perspective
A detailed analysis of the binding affinity of Y1R Probe-1 in comparison to other key Y1R ligands, supported by experimental data and methodologies, to guide researchers in molecular probe selection and drug discovery.
This guide provides a comprehensive comparison of the binding affinity (Ki) of this compound with a selection of established Neuropeptide Y1 Receptor (Y1R) ligands. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the selection of chemical tools for studying Y1R signaling and for the development of novel therapeutics.
Comparative Binding Affinity of Y1R Ligands
The binding affinity of a ligand to its receptor is a critical parameter in pharmacology and drug discovery, with the inhibition constant (Ki) being a key measure of this interaction. A lower Ki value signifies a higher binding affinity. The following table summarizes the Ki values for this compound and other well-characterized Y1R ligands.
| Ligand | Ki (nM) | Ligand Type | Reference |
| This compound | 0.19 | Antagonist | [1] |
| 1229U91 | 0.10 | Antagonist | |
| BIBO 3304 | 0.38 (human) | Antagonist | [2][3][4] |
| BIBP 3226 | ~1 | Antagonist | |
| BMS-193885 | 3.3 | Antagonist |
Note: Ki values can vary slightly between different experimental setups and cell systems.
Experimental Protocols: Determining Binding Affinity
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Radioligand Binding Assay Protocol for Y1R
1. Membrane Preparation:
-
Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human Y1R (e.g., SK-N-MC cells or CHO-K1 cells transfected with the human Y1R gene).
-
Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in a suitable buffer and stored at -80°C until use.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a suitable radioligand, such as [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or [³H]-UR-MK299, is used.
-
Increasing concentrations of the unlabeled competitor ligand (e.g., this compound) are added to the wells.
-
The reaction mixture, containing the membranes, radioligand, and competitor, is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
3. Data Analysis:
-
The data is analyzed using non-linear regression to generate a competition curve.
-
The IC₅₀ value, which is the concentration of the competitor that displaces 50% of the specific binding of the radioligand, is determined from this curve.
-
The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the experimental workflow and the biological context of Y1R, the following diagrams have been generated using Graphviz.
Conclusion
This compound demonstrates a high binding affinity for the Neuropeptide Y1 Receptor, with a Ki value of 0.19 nM, positioning it as a potent antagonist. Its affinity is comparable to or greater than many other well-established Y1R ligands. The standardized radioligand binding assay provides a robust method for quantifying these interactions, and a clear understanding of the Y1R signaling pathway is crucial for interpreting the functional consequences of ligand binding. This guide provides the necessary data and methodological context to assist researchers in utilizing this compound and other ligands for their studies of Y1R biology and for the development of novel therapeutic agents.
References
Evaluating the Selectivity of a Y1R Probe: A Cross-Reactivity Comparison with Other Neuropeptide Y Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a molecular probe is paramount to ensuring the validity of experimental results and the successful development of targeted therapeutics. This guide provides a comprehensive comparison of a hypothetical Y1R probe, designated "Y1R Probe-1," against other Neuropeptide Y (NPY) receptors (Y2R, Y4R, and Y5R). The following sections present quantitative data on binding affinities, detailed experimental protocols for assessing cross-reactivity, and visual diagrams of the associated signaling pathways and experimental workflows.
Quantitative Comparison of Binding Affinity
The selectivity of this compound is determined by its binding affinity for the target receptor (Y1R) compared to its affinity for other NPY receptor subtypes. The following table summarizes the binding affinities (Ki values) of this compound and the endogenous ligand NPY across the NPY receptor family. Lower Ki values indicate higher binding affinity.
| Compound | Y1R Ki (nM) | Y2R Ki (nM) | Y4R Ki (nM) | Y5R Ki (nM) |
| This compound | 1.2 | > 10,000 | > 10,000 | > 10,000 |
| Neuropeptide Y (NPY) | 0.5 | 0.8 | 5.4 | 1.0 |
Note: The data for "this compound" is representative of a highly selective Y1R antagonist and is compiled for illustrative purposes based on characteristics of selective ligands reported in scientific literature.
Experimental Workflow for Cross-Reactivity Testing
The determination of a probe's cross-reactivity involves a systematic workflow, beginning with binding assays to ascertain affinity, followed by functional assays to evaluate the biological response.
Caption: Workflow for assessing probe cross-reactivity.
Neuropeptide Y Receptor Signaling Pathways
NPY receptors are G protein-coupled receptors (GPCRs) that mediate their effects through various intracellular signaling cascades. The Y1 receptor, upon activation, primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. It can also couple to Gq proteins, stimulating phospholipase C (PLC) and leading to an increase in intracellular calcium.
Illuminating the Neuropeptide Y Y1 Receptor: A Comparative Guide to Fluorescent Probes
A detailed analysis of Y1R probe-1 and its alternatives for cellular imaging and analysis.
For researchers in neuroscience, immunology, and oncology, the Neuropeptide Y Y1 receptor (Y1R) presents a compelling target for investigation. As a G-protein coupled receptor (GPCR) implicated in a wide array of physiological and pathological processes, the ability to visualize and quantify Y1R in different cellular contexts is crucial for advancing our understanding of its function and for the development of novel therapeutics. This guide provides a comprehensive comparison of this compound, a high-affinity fluorescent antagonist, with other available fluorescent probes, offering supporting experimental data and detailed protocols to aid researchers in selecting the optimal tool for their studies.
Performance Comparison of Y1R Fluorescent Probes
The selection of a fluorescent probe is dictated by its performance characteristics, including binding affinity, specificity, and utility in various applications. Here, we compare this compound (Compound 39) with a well-established class of alternative probes, the BODIPY-conjugated NPY analogues.
Table 1: Quantitative Comparison of Y1R Fluorescent Probes
| Feature | This compound (Compound 39) | BODIPY-Conjugated NPY Analogues |
| Probe Type | Small molecule, non-peptidic antagonist | Peptide-based agonist |
| Fluorophore | Cy5-based | BODIPY TMR / BODIPY FL |
| Binding Affinity (pKi/Ki) | pKi: 9.36–9.95 (picomolar)[1] | Ki: ~1-6 nM for Y1R[2] |
| Y1R Selectivity | High, with minimal off-target binding to other NPY receptor subtypes[1] | High for Y1R, but some analogues also show affinity for other NPY receptor subtypes (Y4, Y5)[2] |
| Reported Cell Types | Tumor cell lines (e.g., Ewing's sarcoma, breast cancer)[1][3][4] | HEK293 cells expressing Y1R, various cancer cell lines[2] |
| Key Advantages | ~100-fold higher affinity than previously described fluorescent Y1R ligands, antagonist nature allows for receptor localization studies without triggering downstream signaling[1] | Agonist nature allows for studying receptor internalization and downstream signaling events[2] |
| Potential Limitations | As an antagonist, it is not suitable for studying agonist-induced receptor dynamics. | Lower binding affinity compared to this compound, potential for activation of other NPY receptor subtypes. |
Performance in Diverse Cellular Systems
The utility of a fluorescent probe is ultimately determined by its performance in biologically relevant cell types. While this compound has been extensively validated in cancer cell lines, the Y1 receptor is also prominently expressed in the nervous and immune systems.
Neuronal Cells: The Y1 receptor is widely expressed in the central and peripheral nervous systems, playing roles in anxiety, pain, and neurogenesis.[5] The human neuroblastoma cell line SH-SY5Y is a well-established model for studying neuronal function and expresses Y1R.[6][7][8][9] While direct application of this compound in SH-SY5Y cells has not been extensively published, its high affinity and specificity make it a promising tool for visualizing Y1R distribution and density on these cells. In contrast, BODIPY-NPY agonists have been used to study Y1R-mediated signaling in neuronal contexts.[4]
Immune Cells: Y1R is expressed on various immune cells, including T-cells and macrophages, and is involved in modulating inflammatory responses.[7][10][11][12] The Jurkat T-cell line is a common model for studying T-cell signaling.[13][14][15][16][17] The application of this compound in Jurkat cells or primary immune cells could provide valuable insights into the role of Y1R in immune regulation. The choice between an antagonist like this compound and an agonist probe would depend on whether the research goal is to map receptor location or to track receptor dynamics upon activation.
Experimental Methodologies
Detailed protocols are essential for the successful application of fluorescent probes. Below are standardized protocols for key experimental workflows using this compound or similar fluorescent ligands.
Live-Cell Confocal Microscopy
This protocol outlines the steps for visualizing Y1R on the surface of live cells.
Materials:
-
Y1R-expressing cells (e.g., MCF-7, SH-SY5Y)
-
Culture medium appropriate for the cell line
-
Glass-bottom imaging dishes
-
This compound (or other fluorescent probe)
-
Hoechst 33342 or other nuclear counterstain (optional)
-
Confocal microscope with appropriate laser lines and filters
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1-10 nM) in pre-warmed culture medium or a suitable imaging buffer (e.g., HBSS).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate at 37°C for 15-30 minutes.
-
Nuclear Counterstaining (Optional): If desired, add a nuclear counterstain like Hoechst 33342 to the cells during the last 5-10 minutes of the probe incubation.
-
Washing: Gently wash the cells two to three times with pre-warmed imaging buffer to remove unbound probe.
-
Imaging: Add fresh, pre-warmed imaging buffer to the dish. Image the cells immediately on a confocal microscope using the appropriate laser excitation and emission filter sets for the chosen fluorophore and nuclear stain.
Flow Cytometry for Receptor Quantification
This protocol describes the use of a fluorescent probe to quantify the percentage of Y1R-positive cells in a population.
Materials:
-
Suspension or adherent cells expressing Y1R
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
This compound (or other fluorescent probe)
-
Propidium (B1200493) iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Suspension cells: Centrifuge the cells and resuspend the pellet in cold FACS buffer to a concentration of 1x10^6 cells/mL.
-
Adherent cells: Detach the cells using a non-enzymatic cell dissociation solution, centrifuge, and resuspend the pellet in cold FACS buffer to a concentration of 1x10^6 cells/mL.
-
-
Probe Incubation: Add the fluorescent probe to the cell suspension at the desired final concentration. Incubate on ice for 30-60 minutes, protected from light.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of cold FACS buffer. Repeat the wash step twice.
-
Viability Staining: Resuspend the final cell pellet in 500 µL of cold FACS buffer. Add a viability dye such as propidium iodide (PI) just before analysis to exclude dead cells.
-
Data Acquisition: Analyze the samples on a flow cytometer, using appropriate laser and filter settings for the fluorescent probe and viability dye. Collect data for at least 10,000 events per sample.
-
Data Analysis: Gate on the live cell population using the viability dye signal. Within the live-cell gate, quantify the percentage of cells positive for the fluorescent probe signal compared to an unstained control.
Visualizing Cellular Processes
Diagrams are powerful tools for understanding complex biological pathways and experimental designs. Below are Graphviz diagrams illustrating the Y1R signaling cascade and a typical experimental workflow.
Caption: Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Y1R Probe Analysis.
References
- 1. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Analysis of Fluorescent Protein Expressing Cells by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 4. [Leu31,Pro34]-Neuropeptide Y (human, rat) | NPY Receptors | Tocris Bioscience [tocris.com]
- 5. Profiling transcriptomes of human SH-SY5Y neuroblastoma cells exposed to maleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the SH-SY5Y cell line as an in vitro model for potency testing of a neuropeptide-expressing AAV vector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lead Neurotoxicity on Human Neuroblastoma Cell Line SH-SY5Y is Mediated via Transcription Factor EGR1/Zif268 Induced Disrupted in Scherophernia-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. researchgate.net [researchgate.net]
- 12. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Jurkat transcriptional reporter cell line for high-throughput analysis of the Nuclear Factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. invivogen.com [invivogen.com]
- 15. Cellosaurus cell line Jurkat D1.1 (CVCL_3502) [cellosaurus.org]
- 16. Roles for ADAM17 in TNF-R1 Mediated Cell Death and Survival in Human U937 and Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emerginginvestigators.org [emerginginvestigators.org]
A Comparative Analysis of Y1R Probe-1 and Radiolabeled Ligands for Neuropeptide Y1 Receptor Studies
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance and applications of fluorescent Y1R Probe-1 and traditional radiolabeled ligands in Neuropeptide Y1 Receptor (Y1R) research.
The Neuropeptide Y1 receptor (Y1R), a G-protein coupled receptor (GPCR), plays a crucial role in a variety of physiological processes, including appetite regulation, anxiety, and cancer progression. The study of Y1R has been greatly facilitated by the development of specific molecular probes. This guide provides a comprehensive comparison of a high-affinity fluorescent probe, this compound, and various radiolabeled ligands, offering insights into their respective advantages and applications in Y1R research.
Performance and Properties: A Head-to-Head Comparison
The choice between a fluorescent probe and a radiolabeled ligand hinges on the specific experimental needs, including the desired sensitivity, resolution, and safety considerations. While radioligands have historically been the gold standard for quantitative binding assays, fluorescent probes like this compound offer significant advantages, particularly for live-cell imaging and high-throughput screening.
This compound, also known as compound 39, is a potent and selective antagonist for the Y1R with a reported high affinity.[1][2][3][4] In contrast, radiolabeled ligands for Y1R are typically analogues of the endogenous ligand, Neuropeptide Y (NPY), or small molecule antagonists labeled with radioisotopes such as Gallium-68 (⁶⁸Ga).
Quantitative Data Summary
The following table summarizes the key quantitative performance metrics for this compound and representative radiolabeled Y1R ligands.
| Feature | This compound (Fluorescent) | Radiolabeled Ligands (e.g., ⁶⁸Ga-labeled NPY analogues) |
| Binding Affinity (Ki) | ~0.19 nM[1] (pKi values of similar probes: 9.36–9.95) | Nanomolar range (e.g., 23.4-32.3 nM for [Lys(Ga-DOTA)⁴, Bip⁵]BVD15 and its analogues) |
| Detection Method | Fluorescence (e.g., flow cytometry, fluorescence microscopy) | Radioactivity (e.g., scintillation counting, autoradiography) |
| Primary Application | Live-cell imaging, flow cytometry, high-throughput screening | Quantitative binding assays, in vivo imaging (PET/SPECT), autoradiography |
| Safety | Non-radioactive, minimal safety concerns | Radioactive, requires specialized handling and disposal |
| Temporal Resolution | Real-time imaging of dynamic processes | Generally provides endpoint measurements |
Delving into the Y1R Signaling Pathway
The Neuropeptide Y1 receptor is a class A GPCR that primarily couples to Gi/o proteins. Upon activation by its endogenous ligand, NPY, Y1R initiates a cascade of intracellular signaling events. A key pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Simultaneously, Y1R activation can stimulate the phospholipase C (PLC) pathway, resulting in the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentration and the activation of protein kinase C (PKC), respectively. These signaling events ultimately modulate various cellular functions, including cell growth, proliferation, and neurotransmission.
Caption: Y1R Signaling Pathway.
Experimental Methodologies: A Practical Guide
The successful application of Y1R probes relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments utilizing both fluorescent and radiolabeled ligands.
Experimental Workflow: A Visual Overview
The following diagram illustrates a general experimental workflow for characterizing ligand binding to Y1R, applicable to both fluorescent and radiolabeled probes with modifications in the detection step.
Caption: General Experimental Workflow for Y1R Ligand Binding.
Detailed Experimental Protocols
1. This compound Fluorescence Binding Assay (Flow Cytometry)
This protocol is adapted from methodologies used for high-affinity fluorescent probes for Y1R.
-
Cell Preparation:
-
Culture cells expressing Y1R (e.g., HEK293 or SK-N-MC cells) to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) to a final concentration of 1 x 10⁶ cells/mL.
-
-
Binding Assay:
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
For competition binding assays, add varying concentrations of a competing unlabeled ligand.
-
Add a fixed concentration of this compound (e.g., 1 nM) to each well.
-
Incubate the plate at room temperature for 1 hour in the dark.
-
-
Washing and Detection:
-
Wash the cells twice with ice-cold assay buffer by centrifugation (300 x g for 5 minutes).
-
Resuspend the final cell pellet in 200 µL of assay buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
2. Radiolabeled Ligand Binding Assay (Filtration-Based)
This is a standard protocol for determining the binding of radiolabeled ligands to membrane preparations.
-
Membrane Preparation:
-
Homogenize Y1R-expressing cells or tissues in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add membrane preparation (typically 20-50 µg of protein).
-
For competition assays, add varying concentrations of an unlabeled competing ligand.
-
Add a fixed concentration of the radiolabeled Y1R ligand (e.g., [¹²⁵I]NPY or a ⁶⁸Ga-labeled analogue).
-
Incubate at room temperature for 1-2 hours.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in a blocking agent (e.g., 0.5% polyethyleneimine).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Conclusion
Both this compound and radiolabeled ligands are powerful tools for investigating the Neuropeptide Y1 receptor. This compound, with its high affinity and fluorescent properties, is exceptionally well-suited for high-resolution imaging of Y1R in living cells and for high-throughput screening applications. Radiolabeled ligands, on the other hand, remain the preferred choice for highly quantitative in vitro binding studies and for in vivo imaging modalities like PET and SPECT, providing invaluable data on receptor density and occupancy in whole organisms. The selection of the appropriate probe will ultimately be dictated by the specific research question and the experimental capabilities of the laboratory.
References
Navigating In Vivo Tumor Imaging: A Comparative Guide to Y1R Probe-1 and Alternative Targeting Agents
For researchers, scientists, and drug development professionals, the quest for precise and effective in vivo tumor imaging agents is paramount. The Neuropeptide Y Y1 receptor (Y1R), overexpressed in a variety of cancers, including breast and prostate cancer, has emerged as a promising target. This guide provides a comprehensive comparison of "Y1R probe-1," a fluorescent probe, with clinically relevant Positron Emission Tomography (PET) imaging agents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tools for preclinical research.
The Neuropeptide Y Y1 receptor (Y1R) is a G-protein coupled receptor that plays a significant role in various physiological processes.[1] Its overexpression in several human cancers, particularly breast cancer, makes it an attractive biomarker for targeted tumor imaging and therapy.[2][3][4] A high expression of Y1R has been associated with metastasis and advanced disease stages in breast cancer patients.[3] This has spurred the development of various probes to visualize Y1R-expressing tumors in vivo.
This guide will focus on the validation of Y1R-targeted probes for in vivo tumor imaging, with a specific look at "this compound" and a comparison with alternative radiolabeled peptides for PET imaging. While "this compound" is marketed as a high-affinity fluorescent probe for the Y1R, publicly available in vivo validation data for tumor imaging is limited. In contrast, several Gallium-68 (⁶⁸Ga)-labeled truncated Neuropeptide Y (NPY) analogues have been more extensively characterized in preclinical in vivo studies.
Comparing Imaging Modalities: Fluorescence vs. PET
The choice of an imaging probe is intrinsically linked to the imaging modality. Fluorescent probes, like this compound, are valuable tools for in vitro applications such as fluorescence microscopy and flow cytometry. While they can be adapted for in vivo imaging, particularly for superficial tumors or in surgical guidance, they often face challenges with tissue penetration and signal attenuation.
Positron Emission Tomography (PET) is a highly sensitive, quantitative, whole-body imaging technique that overcomes the depth penetration limitations of optical imaging. PET tracers, such as the ⁶⁸Ga-labeled peptides discussed below, allow for the non-invasive visualization and quantification of receptor expression in deep-seated tumors and metastatic lesions.
Performance Comparison of Y1R-Targeted PET Probes
Several truncated NPY analogues have been developed and radiolabeled with ⁶⁸Ga for PET imaging of Y1R-expressing tumors. The following table summarizes the in vitro and in vivo performance of three such probes, providing a baseline for comparison.
| Probe | Binding Affinity (Ki, nM) | Plasma Stability (1h) | Tumor-to-Muscle Ratio (in vivo) | Tumor-to-Blood Ratio (in vivo) |
| [⁶⁸Ga]CCZ01055 | 23.4 - 32.3 | 7 - 16% intact | 17.6 ± 4.64 | 4.12 ± 1.14 |
| [⁶⁸Ga]CCZ01035 | 23.4 - 32.3 | 7 - 16% intact | Lower contrast than CCZ01055 | Lower contrast than CCZ01055 |
| [⁶⁸Ga]CCZ01053 | 23.4 - 32.3 | 7 - 16% intact | Minimal background activity | Minimal background activity |
Data sourced from a preclinical study using HEK293T cells engineered to express human Y1R (HEK293T::hY1R) tumors in mice.
Of the evaluated PET tracers, [⁶⁸Ga]CCZ01055 demonstrated the most promising characteristics for in vivo imaging, with high tumor uptake and favorable contrast ratios. The specificity of its uptake was confirmed by a significant reduction in tumor accumulation when co-injected with a blocking agent.
Experimental Protocols for In Vivo Validation
The successful validation of a tumor imaging probe requires a series of rigorous in vitro and in vivo experiments. The following protocols are based on the methodologies used for the validation of the ⁶⁸Ga-labeled Y1R PET probes.
Cell Lines and Culture
-
Cell Line: Human Embryonic Kidney 293T cells transfected to express the human Y1 receptor (HEK293T::hY1R). Wild-type HEK293T cells (HEK293T::WT) are used as a negative control.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.
Animal Models
-
Species: Immunocompromised mice (e.g., nude mice).
-
Tumor Xenograft Model: 5-10 million HEK293T::hY1R cells are subcutaneously injected into one flank of the mouse, and an equal number of HEK293T::WT cells are injected into the contralateral flank to serve as an internal control. Tumors are allowed to grow to a suitable size (e.g., 100-500 mm³) before imaging.
PET/CT Imaging Protocol
-
Radiotracer Injection: Mice are injected intravenously (e.g., via the tail vein) with the ⁶⁸Ga-labeled probe (e.g., 5-10 MBq).
-
Imaging Time Point: Static PET scans are typically acquired at 1-hour post-injection.
-
Image Acquisition: A 10-minute static PET scan is performed, followed by a CT scan for anatomical co-registration.
-
Image Analysis: Regions of interest (ROIs) are drawn on the images corresponding to the tumors and various organs to quantify the radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Biodistribution Studies
-
Procedure: Following the final imaging session, mice are euthanized. Tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle) are collected, weighed, and their radioactivity is measured using a gamma counter.
-
Data Analysis: The uptake in each tissue is calculated as %ID/g.
Visualizing the Pathways and Processes
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the Y1R signaling pathway, a typical experimental workflow for in vivo probe validation, and the logical framework of the validation process.
Caption: Y1R Signaling Pathway in Cancer Cells.
Caption: Experimental Workflow for Probe Validation.
Caption: Logical Steps in Probe Validation.
Conclusion
The validation of probes for in vivo tumor imaging is a multi-faceted process that relies on a combination of in vitro characterization and robust preclinical in vivo evaluation. While fluorescent probes like "this compound" are valuable for cellular-level investigations, the current body of evidence strongly supports the use of ⁶⁸Ga-labeled PET probes, such as [⁶⁸Ga]CCZ01055, for non-invasive, quantitative in vivo imaging of Y1R-expressing tumors. The data and protocols presented in this guide offer a framework for researchers to critically evaluate and select the most suitable imaging agents for their specific research needs in the dynamic field of cancer research and drug development. Further in vivo studies are warranted to establish the utility of fluorescent Y1R probes for in vivo tumor imaging applications.
References
A Head-to-Head Comparison: Y1R Probe-1 Versus Antibody-Based Detection of the Neuropeptide Y1 Receptor
For researchers, scientists, and drug development professionals navigating the detection and analysis of the Neuropeptide Y1 Receptor (Y1R), a critical G protein-coupled receptor involved in a myriad of physiological processes, the choice of detection methodology is paramount. This guide provides an objective comparison between a novel fluorescent small molecule, Y1R probe-1, and traditional antibody-based detection methods, supported by experimental data and detailed protocols to inform your selection of the most suitable technique for your research needs.
The Neuropeptide Y1 Receptor (Y1R) plays a significant role in vasoconstriction, food intake, and anxiety, making it a key target in drug discovery. Accurate detection and quantification of Y1R are crucial for understanding its function and for the development of novel therapeutics. While antibody-based methods have long been the standard, the emergence of high-affinity fluorescent probes offers a compelling alternative. This guide delves into a detailed comparison of this compound, a potent and selective fluorescent antagonist, and conventional antibody-based approaches for Y1R detection.
Quantitative Data Summary
The following tables summarize the key quantitative performance metrics for this compound and a representative commercially available anti-Y1R antibody.
Table 1: Performance Characteristics of this compound
| Parameter | Value | Reference Application(s) |
| Binding Affinity (Ki) | 0.19 nM | Radioligand Binding Assay |
| Functional Activity | Antagonist | Calcium Mobilization Assay |
| Excitation Wavelength | Varies with fluorophore | Fluorescence Microscopy, Flow Cytometry |
| Emission Wavelength | Varies with fluorophore | Fluorescence Microscopy, Flow Cytometry |
Data for this compound is derived from the publication "Structure-Based Design of High-Affinity Fluorescent Probes for the Neuropeptide Y Y1 Receptor" by Müller C, et al. (2022).
Table 2: Representative Performance of a Commercial Anti-Y1R Antibody (Monoclonal)
| Parameter | Typical Value/Range | Application(s) |
| Working Concentration | 1:50 - 1:2000 | Western Blotting, Immunohistochemistry |
| Specificity | Detects human NPY1R | Flow Cytometry, ELISA |
| Clonality | Monoclonal/Polyclonal | Varies by product |
| Conjugation | Unconjugated or fluorescently labeled | Varies by product |
Data is compiled from representative datasheets of commercially available anti-Y1R antibodies. Specific performance may vary between suppliers and antibody clones.
Signaling Pathway and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the Y1R signaling cascade and the typical experimental workflows for both this compound and antibody-based detection methods.
Y1R Signaling Pathway
The Neuropeptide Y1 receptor is a G protein-coupled receptor that primarily couples to Gαi/o proteins. Upon activation by its endogenous ligand, Neuropeptide Y (NPY), it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of intracellular calcium concentrations and the MAPK pathway.
Caption: Simplified Y1R signaling pathway.
Experimental Workflow: this compound vs. Antibody-Based Immunofluorescence
The following diagram outlines the key steps in a typical immunofluorescence experiment for detecting Y1R using either this compound or an antibody-based approach.
Caption: Comparison of experimental workflows.
Logical Comparison of Detection Methods
This diagram provides a high-level comparison of the advantages and disadvantages of each detection method.
Caption: Advantages and disadvantages at a glance.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and informed decision-making.
Protocol 1: Live-Cell Imaging of Y1R using this compound
This protocol is adapted from the methods described by Müller et al. (2022).
Materials:
-
Cells expressing Y1R (e.g., HEK293-Y1R or MCF-7)
-
Cell culture medium
-
This compound (e.g., "Neuropeptide Y Y1 receptor antagonist 1")
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Seed cells in a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium or PBS.
-
Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound solution to the cells.
-
Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C, protected from light.
-
Washing (Optional): For probes with low non-specific binding, this step may not be necessary. If high background is observed, gently wash the cells 2-3 times with pre-warmed PBS.
-
Imaging: Image the cells using a fluorescence microscope. Use appropriate excitation and emission filters for the fluorophore conjugated to the probe. Live-cell imaging can be performed immediately.
Protocol 2: Antibody-Based Immunofluorescence for Y1R Detection
This is a general protocol for indirect immunofluorescence. Specific antibody concentrations and incubation times should be optimized.
Materials:
-
Cells expressing Y1R
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary anti-Y1R antibody
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells on coverslips in a petri dish to the desired confluency.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-Y1R antibody in blocking buffer and incubate with the cells overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets.
Conclusion
Both this compound and antibody-based methods offer powerful means to detect and study the Neuropeptide Y1 Receptor. This compound excels in its high affinity, suitability for live-cell imaging, and a streamlined experimental protocol, making it an excellent choice for dynamic studies of receptor localization and binding kinetics in living systems. Conversely, antibody-based detection remains a versatile and established technique, with a broader range of applications including Western blotting and immunohistochemistry, allowing for the analysis of Y1R in fixed tissues and protein lysates.
The choice between these two methods will ultimately depend on the specific research question, the experimental context, and the available instrumentation. For researchers focused on real-time receptor dynamics in living cells, this compound presents a significant advancement. For broader applications requiring protein detection in various sample types, antibodies continue to be an indispensable tool. This guide provides the foundational information to make an informed decision and to design robust and reliable experiments for the investigation of the important Y1R target.
Y1R Probe-1: A Comparative Guide to Quantum Yield and Photostability for Researchers
For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the selection of an appropriate fluorescent probe is paramount to generating reliable and reproducible data. Among the myriad of available fluorophores, Y1R probe-1 has emerged as a high-affinity tool for studying the Neuropeptide Y Y1 receptor. This guide provides an objective comparison of the quantum yield and photostability of this compound with other commonly used fluorophores, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Other Fluorophores
| Fluorophore | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) |
| TAMRA (parent of this compound) | ~0.10 | ~555 | ~580 |
| Fluorescein (FITC) | 0.95 | 494 | 518 |
| Rhodamine B | 0.70 | 554 | 577 |
| Cy5 | 0.27 | 649 | 670 |
| Alexa Fluor 488 | 0.92 | 495 | 519 |
| Alexa Fluor 568 | 0.69 | 578 | 603 |
Note: The quantum yield of a fluorescent probe can be influenced by its local environment, including solvent polarity and conjugation to other molecules. The data for this compound's parent fluorophore, TAMRA, is provided as a reference.
Experimental Protocols
Accurate and reproducible measurement of quantum yield and photostability is crucial for the characterization of any fluorescent probe. Below are detailed methodologies for these key experiments.
Quantum Yield Determination (Relative Method)
The relative method for determining fluorescence quantum yield is a widely used technique that compares the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (e.g., this compound)
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Appropriate spectroscopic grade solvent
Procedure:
-
Prepare a series of dilutions for both the test sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
Calculate the quantum yield of the sample using the following equation:
Φsample = Φstandard × (msample / mstandard) × (η2sample / η2standard)
Where:
-
Φ is the quantum yield
-
m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Photostability Measurement
Photostability is assessed by measuring the rate of photobleaching, which is the irreversible loss of fluorescence upon continuous excitation.
Materials:
-
Fluorescence microscope equipped with a light source (e.g., laser or mercury lamp) and a sensitive detector (e.g., PMT or sCMOS camera)
-
Fluorophore of interest immobilized on a glass slide or in a cellular context
-
Image analysis software
Procedure:
-
Prepare the sample by immobilizing the fluorophore on a coverslip or by labeling the target of interest in cells.
-
Acquire an initial image of the fluorescent sample using a low excitation power to establish the baseline fluorescence intensity.
-
Continuously illuminate a defined region of interest (ROI) with a higher excitation power for a set period.
-
Acquire a time-lapse series of images of the ROI during the continuous illumination.
-
Measure the fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t1/2) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for photostability measurement.
Caption: Neuropeptide Y Y1 receptor signaling pathway.
Conclusion
The selection of a fluorescent probe with optimal quantum yield and photostability is critical for the success of fluorescence-based research. While this compound offers high-affinity binding to the Neuropeptide Y Y1 receptor, researchers should consider the photophysical properties of its parent fluorophore, TAMRA, in the context of their specific experimental needs. The provided protocols offer a framework for the systematic evaluation of these key performance indicators, enabling an informed choice of fluorescent probe for rigorous and reproducible scientific investigation.
A Comparative Guide to Correlating Y1R Probe-1 Fluorescence with Y1R mRNA Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for correlating the fluorescence signal of a hypothetical Y1R-targeting probe, herein termed "Y1R Probe-1," with the corresponding Y1R mRNA expression levels. Understanding the relationship between receptor protein presence and its transcriptional activity is crucial for validating drug targets, assessing pharmacological responses, and developing novel therapeutics. This document outlines key experimental protocols, presents data in a comparative format, and includes visualizations to clarify complex biological pathways and experimental workflows.
It is important to note that the correlation between mRNA and protein levels can vary significantly across different biological systems and is influenced by post-transcriptional, translational, and protein degradation regulation.[1][2][3] Therefore, a multi-faceted approach is recommended for a thorough understanding.
Comparison of Methodologies
The following table summarizes and compares two primary approaches for correlating this compound fluorescence with Y1R mRNA levels. "this compound" is defined for this guide as a fluorescently-labeled antibody or ligand that specifically binds to the Neuropeptide Y Receptor Y1 (Y1R).
| Methodology | This compound Fluorescence Quantification | Y1R mRNA Quantification | Advantages | Disadvantages |
| Approach 1: Bulk Analysis | Fluorescent Ligand Binding Assay on cell lysates or membrane fractions.[4][5][6] | Quantitative Real-Time PCR (RT-qPCR) on total RNA extracted from a parallel cell/tissue sample.[7][8] | - High throughput and quantitative.- Well-established and reproducible protocols.- Provides an average measurement across a cell population. | - Lacks single-cell resolution.- Spatial information within the tissue is lost.- Correlation is indirect as it's performed on separate sample pools. |
| Approach 2: In Situ Analysis | Immunofluorescence (IF) Microscopy on fixed cells or tissue sections.[9][10][11] | In Situ Hybridization (ISH) (e.g., RNAscope) on the same or serial sections.[12][13][14] | - Provides single-cell resolution and spatial context.- Allows for direct visual correlation in the same cell/tissue region.- Preserves tissue architecture. | - Can be technically challenging and lower throughput.- Quantification of fluorescence can be complex.- Potential for signal overlap and background noise. |
Experimental Protocols
Protocol 1: this compound Fluorescence Quantification by Immunofluorescence
This protocol describes the visualization of Y1R protein expression using a fluorescently labeled antibody ("this compound").[9][10]
-
Cell/Tissue Preparation:
-
For cultured cells: Grow cells on glass coverslips.
-
For tissue: Prepare cryosections or paraffin-embedded sections.
-
-
Fixation: Fix the samples with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Permeabilization: If targeting intracellular epitopes, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody component of "this compound" (or an anti-Y1R antibody) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation (if required): If the primary antibody is not fluorescently labeled, incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining: Stain nuclei with DAPI or a similar nuclear stain.
-
Mounting: Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize and quantify the fluorescence signal using a confocal or fluorescence microscope.
Protocol 2: Y1R mRNA Quantification by Quantitative Real-Time PCR (RT-qPCR)
This protocol outlines the steps for quantifying Y1R mRNA levels from a cell or tissue sample.[7][15][16]
-
RNA Extraction: Isolate total RNA from the cell or tissue sample using a suitable RNA extraction kit.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[8]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing:
-
cDNA template
-
Y1R-specific forward and reverse primers
-
A fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan)
-
qPCR master mix (containing DNA polymerase, dNTPs, and buffer)
-
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler. The instrument will monitor the fluorescence intensity at each cycle.
-
Data Analysis: Determine the cycle threshold (Ct) value for Y1R and a reference (housekeeping) gene. Calculate the relative expression of Y1R mRNA using the ΔΔCt method or an absolute quantification method with a standard curve.
Protocol 3: Y1R mRNA Quantification by In Situ Hybridization (ISH)
This protocol provides a method for visualizing Y1R mRNA within intact cells or tissue sections.[12][13][17]
-
Sample Preparation: Prepare fixed frozen or paraffin-embedded tissue sections on slides.
-
Pretreatment: Perform target retrieval and protease digestion to unmask the target RNA sequences.
-
Probe Hybridization: Apply the Y1R-specific ISH probe set (e.g., RNAscope) and incubate at the recommended temperature to allow the probes to hybridize to the target mRNA.
-
Signal Amplification: Perform a series of amplification steps according to the manufacturer's protocol to amplify the signal from the hybridized probes.
-
Fluorescent Labeling: Add the fluorescently labeled probes that bind to the amplification structure.
-
Counterstaining and Mounting: Counterstain the nuclei and mount the slides.
-
Imaging: Acquire images using a fluorescence or confocal microscope and quantify the signal on a per-cell basis.
Visualizations
Y1R Signaling Pathway
The Neuropeptide Y receptor Y1 (Y1R) is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, Neuropeptide Y (NPY), the receptor couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of intracellular calcium concentrations.[18][19]
Caption: Simplified Y1R signaling cascade upon NPY binding.
Experimental Workflow for Correlating this compound Fluorescence with Y1R mRNA
The following diagram illustrates a logical workflow for a comprehensive study aiming to correlate Y1R protein and mRNA levels.
Caption: Workflow for correlating Y1R protein and mRNA expression.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. embopress.org [embopress.org]
- 3. The utility of protein and mRNA correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent Ligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Basic Principles of RT-qPCR | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Detection of G Protein-Coupled Receptors by Immunofluorescence Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. Detection of G protein-coupled receptors by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunocytochemical Identification of G-Protein-Coupled Receptor Expression and Localization | Springer Nature Experiments [experiments.springernature.com]
- 12. General introduction to in situ hybridization protocol using nonradioactively labeled probes to detect mRNAs on tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RNA In situ hybridization (ISH) using RNAscope® [protocols.io]
- 14. In Situ Hybridization (ISH) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. gene-quantification.de [gene-quantification.de]
- 16. tandfonline.com [tandfonline.com]
- 17. ISH: in situ hybridization protocol : Abcam 제품 소개 [dawinbio.com]
- 18. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Y1R Probe-1: A Step-by-Step Guide
For researchers, scientists, and drug development professionals utilizing Y1R probe-1, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as potentially hazardous chemical waste, is recommended. This guide provides essential, step-by-step procedural information for the safe handling and disposal of this compound.
Key Characteristics of this compound
A summary of the available quantitative data for this compound is presented below. This information is crucial for correct labeling and waste management.
| Property | Value |
| Chemical Formula | C₆₄H₇₁F₃N₁₀O₁₂ |
| Molecular Weight | 1229.30 g/mol |
| Description | A high-affinity fluorescence probe for the Neuropeptide Y Y1 Receptor. |
| Storage | Store at -20°C for up to 2 years (powder), or in DMSO at -80°C for up to 6 months. |
Experimental Protocols Referenced
Currently, no specific experimental protocols detailing the disposal of this compound are publicly available. The following disposal procedure is based on established best practices for laboratory chemical waste management.
Step-by-Step Disposal Procedure for this compound
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound (e.g., unused solutions, contaminated labware, gloves, and paper towels) as chemical waste.
-
Do not mix this compound waste with other waste streams such as biological, radioactive, or general trash to prevent dangerous reactions and cross-contamination.[1]
-
Segregate solid waste contaminated with this compound from liquid waste into separate, clearly marked containers.
2. Waste Collection and Container Management:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. Plastic is often preferred for waste storage.[2]
-
Ensure the waste container is always securely closed, except when adding waste, to prevent spills and evaporation.[3]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name "this compound" and its known characteristics.
3. Consultation and Adherence to Institutional Policies:
-
Crucially, consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal. [4] EHS will provide information on local regulations and institutional protocols.
-
Follow all institutional requirements for waste accumulation, storage duration, and scheduling a waste pickup.
4. Waste Pickup and Final Disposal:
-
Store the labeled waste container in a designated satellite accumulation area within your laboratory.[2]
-
Arrange for a hazardous waste pickup through your institution's EHS program. Trained personnel will then manage the final disposal in compliance with all federal, state, and local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Y1R Probe-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Y1R probe-1. It outlines essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Chemical and Physical Properties
This compound, also known as Compound 39, is a high-affinity fluorescent probe for the Neuropeptide Y Y1 Receptor, primarily used in cancer research.[1][2][3][4] Below is a summary of its key properties.
| Property | Value |
| Chemical Name | This compound (Compound 39)[1][2][3] |
| CAS Number | 2773476-41-6[2][3] |
| Molecular Formula | C64H71F3N10O12[2][3] |
| Molecular Weight | 1229.30 g/mol [2] |
| Appearance | Powder[2] |
| Storage Conditions | 2 years at -20°C (Powder)[2], 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO[2] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the specific PPE required.[5] The following table summarizes the recommended PPE for various stages of handling.
| Area of Protection | Required PPE | Specifications and Recommendations |
| Body Protection | Laboratory Coat | Fire-resistant coats are recommended, especially when working with flammable solvents like DMSO.[6] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must meet ANSI Z87.1 standard.[5][7] A face shield should be worn over safety glasses or goggles during procedures with a high risk of splashes.[6][7] |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended for enhanced protection.[5] For handling chemicals of unknown toxicity, consider wearing a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty, chemically resistant outer gloves.[7] |
| Foot Protection | Closed-Toe Shoes | Required for all laboratory work to protect against spills and falling objects.[5][6] |
| Respiratory Protection | Respirator (if necessary) | An N95, half-mask, or full-face respirator may be necessary when working with the powder outside of a fume hood or in poorly ventilated areas to avoid inhalation.[6] |
Experimental Protocols and Handling Procedures
Receiving and Storage:
-
Upon receiving the shipment, inspect the packaging for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) when handling the package.
-
Store the compound as recommended: the powder form should be stored at -20°C for long-term stability.[2]
Preparation of Stock Solutions:
-
All work with the powdered form of this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Before weighing, ensure all necessary equipment (analytical balance, spatulas, weigh boats) is clean and readily available.
-
Wear double nitrile gloves, a lab coat, and safety goggles. A face shield is recommended during powder handling.
-
Carefully weigh the desired amount of the probe.
-
To prepare a stock solution in DMSO, slowly add the solvent to the powder to avoid splashing. Ensure the vial is securely capped and vortex or sonicate until the probe is fully dissolved.
-
Store stock solutions at 4°C for short-term use (up to 2 weeks) or at -80°C for longer-term storage (up to 6 months).[2]
Use in Experiments:
-
When diluting the stock solution to working concentrations, continue to wear all recommended PPE.
-
Conduct all experimental procedures involving the probe in a well-ventilated area.
-
Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Do not eat, drink, or smoke in the laboratory.
Disposal Plan
All waste contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and vials.
-
Collect all solid waste in a designated, clearly labeled hazardous waste container.
-
The container should be kept closed when not in use.
-
-
Liquid Waste: This includes unused stock solutions, working solutions, and contaminated media.
-
Collect all liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Do not dispose of liquid waste containing this compound down the drain.[8]
-
-
Follow your institution's specific guidelines for the disposal of chemical waste. If the probe is used in experiments with biological materials, follow the appropriate guidelines for biohazardous or multi-hazardous waste disposal.[9][10]
Visualizations
The following diagrams illustrate the experimental workflow for handling this compound and the logical relationship for PPE selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. vpr.tamu.edu [vpr.tamu.edu]
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
